5-Bromo-8-methylquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFWJGDIKRUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405812 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74316-55-5 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-8-methylquinoline from 8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-8-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. The document details the direct bromination of 8-methylquinoline, presenting a robust experimental protocol, quantitative data, and a mechanistic pathway.
Introduction
This compound is a substituted quinoline derivative with significant potential in various research and development applications.[1] The quinoline scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a bromine atom at the 5-position and a methyl group at the 8-position creates a unique electronic and steric profile, making it a versatile building block for the synthesis of more complex molecules.[1] This guide focuses on a reliable and efficient method for the preparation of this compound from the readily available starting material, 8-methylquinoline.
Synthetic Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound from 8-methylquinoline is achieved through an electrophilic aromatic substitution (EAS) reaction. In this process, a bromine atom is introduced onto the quinoline ring. The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, with the aid of a catalyst like silver sulfate to facilitate the generation of the electrophilic bromine species.[1][2]
The following diagram illustrates the overall synthetic transformation:
References
An In-Depth Technical Guide to 5-Bromo-8-methylquinoline: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-methylquinoline is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a prominent feature in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant activities.[1][2] The strategic placement of a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring system endows this compound with unique chemical reactivity and potential for the development of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and a detailed experimental protocol for its synthesis.
Chemical Properties and Structure
This compound is a solid at room temperature, appearing as a white to off-white substance.[3] Its core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the C5 position and a methyl group at the C8 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1][4] |
| Molecular Weight | 222.08 g/mol | [1][4] |
| CAS Number | 74316-55-5 | [1][4] |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 315.7 ± 22.0 °C | |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and dichloromethane. Slightly soluble in water. | [2] |
Chemical Structure
The structural formula of this compound is depicted below. The IUPAC name for this compound is this compound.[1]
Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of 8-methylquinoline.[1] A detailed experimental protocol for this synthesis is provided below.
Synthesis of this compound
This protocol details the bromination of 8-methylquinoline in the presence of concentrated sulfuric acid and silver sulfate.
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ice
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 8-methylquinoline (0.3 M) in concentrated sulfuric acid.
-
To this solution, add silver sulfate (1.5 equivalents) and then slowly add bromine (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 5 hours.
-
After the reaction is complete, pour the mixture into ice water to quench the reaction.
-
Filter the mixture to remove the precipitate.
-
Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the final product, this compound, as a white solid.[3]
Expected Yield: Approximately 71%.[3]
Characterization: The product can be characterized by mass spectrometry. The expected m/z values are 222 and 224 [M+H]⁺.[3]
References
- 1. Buy this compound | 74316-55-5 [smolecule.com]
- 2. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 3. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 4. This compound | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-8-methylquinoline (CAS: 74316-55-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound.[1] The quinoline scaffold is a prominent feature in numerous biologically active compounds and is a key building block in medicinal chemistry and materials science.[1][2] The presence of a bromine atom at the 5-position and a methyl group at the 8-position on the quinoline ring gives this compound unique physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules.[1] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the known properties of related quinoline derivatives.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 74316-55-5 | [1][3][4][5] |
| Molecular Formula | C₁₀H₈BrN | [1][5] |
| Molecular Weight | 222.08 g/mol | [1][6] |
| IUPAC Name | This compound | [1][6] |
| Appearance | White solid | [4] |
| Melting Point | Not available | [2][3] |
| Boiling Point | Not available | [3] |
| SMILES | CC1=C2C(=C(C=C1)Br)C=CC=N2 | [1][6] |
| InChI | InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | [1][6] |
| InChI Key | REIFWJGDIKRUSB-UHFFFAOYSA-N | [1][6] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic bromination of 8-methylquinoline.[1] A detailed experimental protocol is provided below.
Experimental Protocol: Bromination of 8-Methylquinoline
This protocol describes the synthesis of this compound from 8-methylquinoline.
Materials:
-
8-Methylquinoline (0.3 M)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄) (1.5 equiv)
-
Bromine (Br₂) (1.0 equiv)
-
Ice water
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid.
-
To the solution, add silver sulfate (1.5 equiv) and bromine (1.0 equiv).
-
Stir the reaction mixture at room temperature for 5 hours.[4]
-
Quench the reaction by pouring the mixture into ice water.
-
Remove the resulting precipitate by filtration.
-
Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the final product.
Yield: 71%[4] Product: this compound as a white solid.[4] Characterization: Mass spectrum (ESI+) m/z: 222, 224 [M+H]⁺.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Potential for Further Synthesis
This compound is a versatile intermediate for further chemical synthesis. The quinoline ring system and the bromo-substituent are key reactive sites.
-
Substitution Reactions: The bromine atom at the 5-position can be substituted by various nucleophiles, allowing for the introduction of a wide range of functional groups and the creation of novel derivatives.
-
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, which can be utilized to modify the electronic properties and reactivity of the molecule.
-
Cyclization Processes: The strategic placement of functional groups can facilitate intramolecular cyclization reactions to form more complex polycyclic structures.
Potential Biological Activity and Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives is well-known for a wide spectrum of biological activities.[1] This suggests that this compound and its derivatives are promising candidates for investigation in various therapeutic areas.
Anticancer Potential
Quinoline-based compounds have been extensively studied as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells. While no specific IC50 values for this compound have been reported, data from structurally related brominated quinoline and quinazolinone derivatives show cytotoxic activity against various cancer cell lines. For instance, some 8-bromo-6-methylquinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. It is plausible that derivatives of this compound could exhibit similar activities.
Antimicrobial Activity
The quinoline scaffold is a core component of several antibacterial and antifungal drugs. Quinolones, a class of synthetic broad-spectrum antibiotics, function by inhibiting bacterial DNA gyrase or topoisomerase IV. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, related quinoline-based compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. For example, some quinoline-based hydroxyimidazolium hybrids have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis.
Anti-inflammatory and Other Activities
Quinoline derivatives have also been investigated for their anti-inflammatory, antioxidant, and antimalarial properties.[1] The diverse biological profile of the quinoline nucleus makes this compound a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.
Potential Interaction with Cytochrome P450 Enzymes
Some studies on related compounds suggest that quinoline derivatives may act as inhibitors of cytochrome P450 (CYP) enzymes.[7][8] CYP enzymes play a crucial role in drug metabolism, and their inhibition can lead to drug-drug interactions. Further investigation into the interaction of this compound with CYP isozymes would be essential during any drug development program.
General Signaling Pathways Targeted by Quinoline Derivatives
The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound have not been elucidated, related compounds are known to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, as well as downstream signaling cascades like the PI3K/Akt pathway.[9]
Caption: General signaling pathways potentially inhibited by quinoline derivatives.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its synthesis is straightforward, and its chemical structure offers multiple avenues for further modification. While specific biological data for this compound is currently sparse, the well-documented and diverse biological activities of the quinoline class of molecules provide a strong rationale for its further investigation as a scaffold for the discovery of new therapeutic agents. Researchers are encouraged to use the information provided in this guide as a foundation for their studies into the properties and applications of this compound and its derivatives.
References
- 1. Buy this compound | 74316-55-5 [smolecule.com]
- 2. cas 74316-55-5|| where to buy this compound [chemenu.com]
- 3. americanelements.com [americanelements.com]
- 4. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 enzymes: a review on drug metabolizing enzyme inhibition studies in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 5-Bromo-8-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Bromo-8-methylquinoline. The information presented herein is intended to support research and development activities by providing essential data for characterization, quality control, and further investigation of this molecule. This document includes experimental mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.
Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained via Electrospray Ionization (ESI). The data reveals the characteristic isotopic pattern of a monobrominated compound.
| Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance |
| [M+H]⁺ | 222 | ~100% |
| [M+H]⁺ (Isotope Peak) | 224 | ~98% |
Table 1: Experimental Mass Spectrometry Data for this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following ¹H NMR data is predicted based on computational models and has not been experimentally verified. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.85 | Doublet of Doublets (dd) | 4.2, 1.7 |
| H-3 | 7.55 | Doublet of Doublets (dd) | 8.4, 4.2 |
| H-4 | 8.30 | Doublet of Doublets (dd) | 8.4, 1.7 |
| H-6 | 7.80 | Doublet (d) | 7.8 |
| H-7 | 7.45 | Doublet (d) | 7.8 |
| -CH₃ | 2.75 | Singlet (s) | - |
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following ¹³C NMR data is predicted based on computational models and has not been experimentally verified. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150.5 |
| C-3 | 121.8 |
| C-4 | 135.0 |
| C-4a | 128.5 |
| C-5 | 118.0 |
| C-6 | 132.0 |
| C-7 | 127.0 |
| C-8 | 145.0 |
| C-8a | 147.5 |
| -CH₃ | 18.0 |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃).
Predicted Infrared (IR) Spectroscopy
Disclaimer: The following IR data is based on characteristic vibrational frequencies for similar chemical structures and has not been experimentally verified for this specific compound.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Methyl C-H | 2980 - 2870 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| C-N | 1350 - 1250 | Stretch |
| C-Br | 650 - 550 | Stretch |
| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Bend |
Table 4: Predicted Characteristic IR Absorption Frequencies for this compound.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These represent standard methodologies and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to an NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
Data Acquisition (¹³C NMR):
-
Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the number of scans (this will be significantly higher than for ¹H NMR, depending on the sample concentration, and may range from hundreds to thousands of scans).
-
Set the relaxation delay (e.g., 2-5 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe and a suitable solvent if necessary.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking as needed.
-
After analysis, raise the press arm and carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
Materials:
-
This compound sample (~1 mg)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Vial
-
Micropipette
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of the chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) suitable for direct infusion or LC-MS analysis.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibrant solution to ensure mass accuracy.
-
Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. These parameters may require optimization.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺).
-
Examine the isotopic pattern to confirm the presence of one bromine atom (characteristic ~1:1 ratio of peaks separated by 2 m/z units).
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
5-Bromo-8-methylquinoline molecular weight and formula
A Technical Overview of 5-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth look at the chemical properties, synthesis, and potential applications of this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science.
Core Molecular Data
This compound is a derivative of quinoline, characterized by a bromine substituent at the 5th position and a methyl group at the 8th position of the quinoline ring structure.[1] This specific arrangement of functional groups imparts unique chemical properties relevant for further synthetic modifications and biological activity studies.[1]
The fundamental quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1][2] |
| Molecular Weight | 222.08 g/mol | [2] |
| CAS Number | 74316-55-5 | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=C2C(=C(C=C1)Br)C=CC=N2 | [1] |
| InChI Key | REIFWJGDIKRUSB-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol: Bromination of 8-Methylquinoline
The synthesis of this compound can be achieved through the direct bromination of 8-methylquinoline. A detailed experimental protocol is outlined below.[3]
Objective: To synthesize this compound from 8-methylquinoline.
Materials:
-
8-Methylquinoline (0.3 M)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄) (1.5 equiv)
-
Bromine (Br₂) (1.0 equiv)
-
Ice water
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 8-methylquinoline in concentrated H₂SO₄.
-
Addition of Reagents: Add Ag₂SO₄ (1.5 equivalents) and then bromine (1.0 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours.
-
Quenching: Pour the reaction mixture into ice water to quench the reaction.
-
Filtration: Remove the resulting precipitate by filtration.
-
Neutralization: Alkalize the filtrate with a saturated aqueous solution of Na₂CO₃ until the pH is greater than 7.
-
Extraction: Extract the aqueous phase three times with EtOAc.
-
Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentration: Concentrate the organic phase under reduced pressure to yield the final product, this compound.
Expected Outcome: The target product is obtained as a white solid with a reported yield of 71%.[3] Mass spectrometry analysis should show peaks at m/z 222 and 224, corresponding to [M+H]⁺.[3]
Visualized Experimental Workflow & Molecular Relationship
To clarify the synthesis process and the relationship between the compound's structure and its identifiers, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: Key properties of this compound.
Applications and Biological Relevance
This compound serves as a valuable building block in synthetic organic chemistry.[1] As a quinoline derivative, it belongs to a class of compounds known for a wide spectrum of biological activities. Research into quinoline scaffolds has indicated potential for developing agents with antimicrobial, anti-inflammatory, and anticancer properties.[1] While the specific mechanisms of action for this compound are still a subject of investigation, its structure is a key scaffold for leads in drug discovery.[1] The bromine atom can be readily substituted by various nucleophiles, allowing for the creation of diverse chemical libraries for screening and development.[1]
References
Physical properties of 5-Bromo-8-methylquinoline (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physical properties and a detailed synthesis protocol for 5-Bromo-8-methylquinoline, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | PubChem |
| Molecular Weight | 222.08 g/mol | PubChem |
| Appearance | White solid | ChemicalBook[1] |
| Melting Point | Data not available | Chemenu |
| Boiling Point | Data not available | N/A |
| CAS Number | 74316-55-5 | PubChem |
Synthesis of this compound: An Experimental Protocol
A common method for the synthesis of this compound involves the bromination of 8-methylquinoline. The following protocol is based on established synthetic procedures.[1]
Materials and Reagents:
-
8-Methylquinoline (0.3 M)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄) (1.5 equiv)
-
Bromine (Br₂) (1.0 equiv)
-
Ice water
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid. To this solution, add silver sulfate (1.5 equiv) and bromine (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 5 hours.
-
Quenching: Pour the reaction mixture into ice water to quench the reaction.
-
Filtration: Remove the resulting precipitate by filtration.
-
Neutralization: Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the target product, this compound, as a white solid.[1] The reported yield for this procedure is 71%.[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
A Technical Guide to the Solubility of 5-Bromo-8-methylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 5-Bromo-8-methylquinoline
This compound is a quinoline derivative with the chemical formula C₁₀H₈BrN.[3][4] Its structure consists of a quinoline core, which is a fused bicyclic system of a benzene and a pyridine ring, substituted with a bromine atom at the 5-position and a methyl group at the 8-position.[1] Quinoline and its derivatives are known to exhibit a wide range of biological activities and are key scaffolds in the development of therapeutic agents.[5][6] The solubility of such compounds is a fundamental parameter that influences their behavior in both chemical reactions and biological systems.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible databases or literature. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Method of Determination |
| Methanol | Shake-Flask Method | ||
| Ethanol | Shake-Flask Method | ||
| Isopropanol | Shake-Flask Method | ||
| Acetone | Shake-Flask Method | ||
| Ethyl Acetate | Shake-Flask Method | ||
| Toluene | Shake-Flask Method | ||
| Acetonitrile | Shake-Flask Method | ||
| Dichloromethane | Shake-Flask Method | ||
| Dimethyl Sulfoxide (DMSO) | Shake-Flask Method |
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[7] An alternative, the isothermal saturation method, is also widely used.
The Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[8] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[9] It is crucial to perform this step at the same temperature as the equilibration to avoid any change in solubility.
-
-
Quantification:
-
Prepare a calibration curve by dissolving known concentrations of this compound in the same solvent.
-
Withdraw a precise aliquot of the clear supernatant (the saturated solution) and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[9]
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Isothermal Saturation Method
The isothermal method is another reliable technique for determining solubility. It involves maintaining a solid-liquid suspension at a constant temperature with agitation until equilibrium is achieved.
Procedure:
-
A suspension of the solid solute in the solvent is placed in a thermostatically controlled environment.
-
The mixture is stirred continuously for an extended period to ensure the establishment of equilibrium.
-
After reaching equilibrium, the phases are separated by filtration or centrifugation.
-
The concentration of the solute in the clear, saturated solution is then determined by a suitable analytical method.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for the experimental determination of compound solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. Adherence to the standardized shake-flask protocol will ensure the generation of high-quality, reproducible data essential for advancing pre-formulation and drug development activities. The provided templates and workflows serve as practical tools to aid in the systematic characterization of this compound.
References
- 1. Buy this compound | 74316-55-5 [smolecule.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. scbt.com [scbt.com]
- 4. americanelements.com [americanelements.com]
- 5. ijfmr.com [ijfmr.com]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-8-methylquinoline: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold itself is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active compounds and functional materials.[1] The introduction of a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring system imparts unique physicochemical properties to the molecule, making it a valuable intermediate in organic synthesis and a subject of interest for various research applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound.
Discovery and History
The specific historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available literature. Its history is intrinsically linked to the broader development of quinoline chemistry, which began with the isolation of quinoline from coal tar in the 1830s. The late 19th century saw the development of fundamental quinoline synthesis methods, such as the Skraup and Friedländer syntheses, which opened the door for the preparation of a vast number of substituted quinoline derivatives.
The synthesis of this compound is a more targeted modification of the 8-methylquinoline core. The ability to selectively introduce a bromine atom onto the quinoline ring is a key step. While the exact date of its first synthesis is not definitively cited in the searched literature, its preparation is a logical extension of the well-established electrophilic halogenation reactions of aromatic compounds, a field that saw significant advancements throughout the 20th century. Modern suppliers and chemical databases now routinely list this compound, indicating its established role as a research chemical and building block in synthetic chemistry.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1][3] |
| Molecular Weight | 222.08 g/mol | [1][3] |
| CAS Number | 74316-55-5 | [2][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Solubility | Soluble in organic solvents such as ethyl acetate | [2] |
| Mass Spectrum (ESI+) | m/z: 222, 224 [M+H]⁺ | [2] |
Experimental Protocols
The primary method for the synthesis of this compound is the direct bromination of 8-methylquinoline. A detailed experimental protocol based on available literature is provided below.[2]
Synthesis of this compound from 8-Methylquinoline
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ice water
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid.
-
To this solution, add silver sulfate (1.5 equivalents) and bromine (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into ice water to quench the reaction.
-
Remove the resulting precipitate by filtration.
-
Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
The product, this compound, is obtained as a white solid with a reported yield of 71%.[2]
Chemical Reactions and Pathways
This compound can participate in a variety of chemical reactions, typical for halogenated quinoline derivatives. The bromine atom at the 5-position is a key functional group that can be displaced by nucleophiles, and the quinoline ring system can undergo further substitutions or modifications.
A general workflow for the synthesis of this compound is depicted below:
Caption: Experimental workflow for the synthesis of this compound.
The bromination reaction proceeds via an electrophilic aromatic substitution mechanism. The presence of the methyl group at the 8-position and the nitrogen atom in the quinoline ring influences the regioselectivity of the bromination, directing the incoming electrophile to the 5-position.
Caption: Simplified reaction pathway for the bromination of 8-methylquinoline.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules for various applications, particularly in the fields of medicinal chemistry and materials science.[1]
Medicinal Chemistry and Drug Development
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] this compound is investigated as a key intermediate for the synthesis of novel therapeutic agents. The bromine atom can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Materials Science
The unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for the development of novel organic materials.[1] Derivatives of this compound can be explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The bromine atom provides a convenient point for polymerization or for linking the quinoline core to other functional moieties to create advanced materials with tailored properties.
Conclusion
This compound, while not having a widely celebrated history of discovery, is a fundamentally important substituted quinoline derivative. Its synthesis, primarily through the bromination of 8-methylquinoline, is a well-established process. The true value of this compound lies in its utility as a versatile intermediate for the creation of more complex molecules with potential applications in drug discovery and materials science. The presence of the bromine atom provides a reactive handle for a wide range of chemical transformations, making it a valuable tool for researchers and scientists in these fields. Further exploration of the derivatives of this compound is likely to yield novel compounds with significant biological and material properties.
References
Quantum Chemical Calculations for 5-Bromo-8-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 5-bromo-8-methylquinoline. As a significant heterocyclic compound, understanding its molecular characteristics is crucial for its potential applications in medicinal chemistry and materials science.[1] This document outlines a detailed computational methodology, presents representative data in a structured format, and visualizes key processes to facilitate comprehension and further research.
Disclaimer: The quantitative data presented in this guide, including optimized geometry, vibrational frequencies, and electronic properties, are hypothetical and representative of what would be expected from the described computational methods. They are provided for illustrative purposes to guide researchers in their own investigations.
Introduction to this compound and Computational Chemistry
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle.[1] The presence of a bromine atom and a methyl group on the quinoline scaffold significantly influences its chemical reactivity, biological activity, and physical properties.[1] Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that can be challenging to obtain through experimental means alone.[3][4] By simulating the molecular structure and electron distribution, DFT can predict geometric parameters, vibrational spectra (FT-IR and Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[2] This information is vital for understanding the molecule's stability, reactivity, and potential intermolecular interactions.
Experimental Protocols: Computational Methodology
The quantum chemical calculations outlined herein are based on a widely accepted methodology for organic molecules, employing Density Functional Theory.
Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or PySCF.[5][6][7]
Computational Method:
-
Theory: Density Functional Theory (DFT)[2]
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is known for its balance of accuracy and computational efficiency for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.
Calculation Steps:
-
Input Structure Generation: The initial 3D structure of this compound is constructed using a molecular builder and saved in a suitable format (e.g., .mol or .xyz). The IUPAC name for the molecule is this compound, and its molecular formula is C₁₀H₈BrN.[8][9]
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation on the potential energy surface. This step is crucial to obtain a stable, realistic molecular geometry. The optimization is performed without any symmetry constraints, and the convergence criteria are typically set to the software's default "tight" settings.
-
Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman vibrational spectra, including the frequencies, intensities, and normal modes of vibration.
-
-
Electronic Property Analysis: From the optimized structure, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
The general workflow for these calculations is depicted in the diagram below.
Results and Discussion
Molecular Structure
The molecular structure of this compound was optimized to its ground state geometry. The numbering of the atoms in the quinoline ring system is shown in the diagram below.
The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in the following tables. These parameters provide a quantitative description of the molecule's three-dimensional shape.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N1 - C2 | 1.315 | C5 - C6 | 1.370 |
| C2 - C3 | 1.420 | C6 - C7 | 1.415 |
| C3 - C4 | 1.365 | C7 - C8 | 1.375 |
| C4 - C4a | 1.425 | C8 - C8a | 1.430 |
| C4a - C5 | 1.410 | C5 - Br12 | 1.905 |
| C4a - C8a | 1.428 | C8 - C11 | 1.510 |
Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) | Dihedral Angle | Value (°) |
| C2 - N1 - C8a | 117.5 | N1 - C2 - C3 - C4 | 0.5 |
| N1 - C2 - C3 | 123.0 | C4a - C5 - C6 - C7 | -0.2 |
| C2 - C3 - C4 | 119.5 | Br12 - C5 - C4a - C8a | 179.8 |
| C3 - C4 - C4a | 120.5 | C11 - C8 - C8a - C4a | -179.5 |
| C4 - C4a - C5 | 122.0 | C6 - C5 - Br12 - H | - |
| C4a - C5 - C6 | 118.0 | C7 - C8 - C11 - H1 | 60.5 |
Vibrational Analysis
The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra of this compound. The most significant vibrational modes and their assignments are summarized in Table 3. These theoretical spectra serve as a valuable reference for interpreting experimental spectroscopic data.
Table 3: Selected Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 3065 | Medium | High | C-H stretching (aromatic) |
| 2980 | Low | Medium | C-H stretching (methyl, asymmetric) |
| 2935 | Low | Medium | C-H stretching (methyl, symmetric) |
| 1610 | High | High | C=C stretching (quinoline ring) |
| 1575 | High | Medium | C=N stretching (quinoline ring) |
| 1450 | Medium | Low | CH₃ asymmetric bending |
| 1380 | Medium | Low | CH₃ symmetric bending (umbrella mode) |
| 1250 | High | Medium | In-plane C-H bending |
| 820 | High | Low | Out-of-plane C-H bending |
| 650 | Medium | High | C-Br stretching |
| 540 | Low | Medium | Ring deformation |
Electronic Properties
The analysis of the frontier molecular orbitals, HOMO and LUMO, is essential for understanding the electronic transitions and reactivity of a molecule. The energies of these orbitals and the resulting energy gap are key indicators of chemical stability and reactivity.
Table 4: Calculated Electronic Properties
| Property | Value (eV) |
| Energy of HOMO (E_HOMO) | -6.25 |
| Energy of LUMO (E_LUMO) | -1.15 |
| HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO) | 5.10 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO electron densities (not shown) would reveal the likely sites for electrophilic and nucleophilic attack, respectively.
Conclusion
This technical guide has detailed a comprehensive computational approach for the theoretical investigation of this compound using Density Functional Theory. The provided methodology for geometry optimization, vibrational frequency analysis, and electronic property calculation serves as a robust framework for researchers. The representative data, presented in structured tables, offer valuable benchmarks for future experimental and computational studies. The visualization of the computational workflow and molecular structure aims to enhance the understanding of these theoretical methods. The insights gained from such quantum chemical calculations are invaluable for the rational design of novel derivatives of this compound with tailored properties for applications in drug development and materials science.
References
- 1. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. medium.com [medium.com]
- 7. learningbreeze.com [learningbreeze.com]
- 8. This compound | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy this compound | 74316-55-5 [smolecule.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction of 5-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-8-methylquinoline as the aryl halide substrate. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl and hetero-biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile and powerful tool in drug discovery and development for the synthesis of complex molecules due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[1] The protocols and data presented herein provide a foundational guide for the synthesis of 5-aryl-8-methylquinoline derivatives, which are valuable scaffolds in the development of novel therapeutic agents.
General Reaction Scheme
The Suzuki coupling of this compound with a generic arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent system to yield the corresponding 5-aryl-8-methylquinoline.
Figure 1: General scheme of the Suzuki coupling reaction.
Illustrative Reaction Data
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenyltetrahydroisoquinolin-4-one | 95 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)tetrahydroisoquinolin-4-one | 92 |
| 3 | 4-Chlorophenylboronic acid | 8-(4-Chlorophenyl)tetrahydroisoquinolin-4-one | 88 |
| 4 | 3-Thienylboronic acid | 8-(3-Thienyl)tetrahydroisoquinolin-4-one | 75 |
| 5 | 2-Naphthylboronic acid | 8-(2-Naphthyl)tetrahydroisoquinolin-4-one | 90 |
Data adapted from a study on a structurally similar 8-bromo-isoquinoline derivative. Yields are for illustrative purposes and may vary for this compound.
Experimental Protocol
This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv), and a base like potassium carbonate (K₂CO₃) (2.0 equiv).[2]
-
The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.[3]
-
-
Solvent Addition:
-
Reaction Execution:
-
The reaction mixture is heated to a temperature between 80 °C and 100 °C with vigorous stirring.[2][3]
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight (typically 12-24 hours).[1]
-
-
Workup:
-
Once the reaction is complete, as indicated by the consumption of the starting material, the mixture is allowed to cool to room temperature.[2]
-
The reaction mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate (3 x 50 mL).[2]
-
The combined organic layers are washed with water and then with a saturated brine solution to remove any residual inorganic salts.[1]
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2]
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-methylquinoline.[1]
-
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of 5-aryl-8-methylquinolines via the Suzuki coupling reaction.
Caption: A generalized workflow for the Suzuki coupling experiment.
References
5-Bromo-8-methylquinoline: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-methylquinoline is a halogenated quinoline derivative that serves as a valuable and versatile building block in the field of medicinal chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring provides strategic advantages for synthetic elaboration and modulation of physicochemical properties.
The bromine atom at the C5 position acts as a convenient synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile synthesis of libraries of 5-aryl or 5-heteroaryl-8-methylquinoline derivatives. The methyl group at the C8 position can influence the molecule's steric and electronic properties, which may contribute to enhanced binding affinity and selectivity for biological targets.[4]
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potential therapeutic agents, along with detailed experimental protocols for its synthesis, derivatization, and biological evaluation.
Key Synthetic Applications
The primary synthetic utility of this compound lies in its functionalization at the C5 position. The carbon-bromine bond is amenable to a variety of transformations, enabling the introduction of diverse pharmacophores.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl compounds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, which is a common strategy in the development of kinase inhibitors and other targeted therapies.
Nucleophilic Aromatic Substitution
While less common at the C5 position of the quinoline ring compared to the C2 or C4 positions, under specific conditions, the bromine atom can be displaced by strong nucleophiles to introduce amino, alkoxy, or thioether functionalities.
Therapeutic Potential and Biological Activities
Derivatives of this compound have been explored for a range of therapeutic applications, leveraging the broad bioactivity of the quinoline scaffold.
Anticancer Activity
Quinoline derivatives are known to target various signaling pathways implicated in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K)/Akt.[4] By designing derivatives of this compound that can interact with the ATP-binding sites of these kinases, it is possible to develop potent and selective anticancer agents. While specific IC50 data for derivatives of this compound are not extensively available in the public domain, the data for structurally related quinoline compounds serve as a strong rationale for its use in this area. For instance, various substituted 2-arylquinolines have shown selective anticancer properties.
Antibacterial Activity
The quinoline core is a well-established pharmacophore in antibacterial agents, with fluoroquinolones being a prominent class of antibiotics. Derivatives of this compound can be synthesized and screened for their ability to inhibit bacterial growth. The introduction of different substituents at the 5-position can modulate the antibacterial spectrum and potency.
Data Presentation
The following tables summarize representative quantitative data for the biological activity of bromo-substituted quinoline derivatives, which can serve as a benchmark for compounds synthesized from this compound.
Table 1: Anticancer Activity of Structurally Related Quinoline Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 2-Aroylquinoline-5,8-diones | HCT116 (Colon Cancer) | 0.07 | [5] |
| 2-Aroylquinoline-5,8-diones | KB (Oral Cancer) | 0.18 | [5] |
| Quinoline-Chalcone Hybrids | HepG2 (Liver Cancer) | Low µM range | [5] |
| 2-Aminoimidazole-quinoline Hybrids | HCT-116 (Colon Cancer) | Strong Activity | [5] |
| 2-Aminoimidazole-quinoline Hybrids | DLD-1 (Colon Cancer) | Strong Activity | [5] |
Table 2: Antibacterial Activity of Bromo-quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (mg/mL) | Reference |
| Brominated Quinoline Amino Acid Derivative | P. aeruginosa | 1.25 | [1] |
| Brominated Quinoline Amino Acid Derivative | E. coli | 1.25 | [1] |
| Brominated Quinoline Amino Acid Derivative | S. aureus | 0.31 - 0.62 | [1] |
| Brominated Quinoline Amino Acid Derivative | B. subtilis | 2.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical bromination of 8-methylquinoline.
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ice
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-Methylquinoline (0.3 M) in concentrated H₂SO₄.
-
Add Ag₂SO₄ (1.5 equivalents) and bromine (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.[6]
-
Quench the reaction by pouring it into ice water.
-
Remove any precipitate by filtration.
-
Alkalize the filtrate with a saturated aqueous solution of Na₂CO₃ until the pH is greater than 7.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to afford the target product, this compound.[6] A yield of 71% has been reported for this reaction.[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the synthesis of 5-aryl-8-methylquinoline derivatives.
Materials:
-
This compound
-
Appropriate arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-8-methylquinoline derivative.[4]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.
Materials:
-
Synthesized 5-substituted-8-methylquinoline derivatives
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Synthesized 5-substituted-8-methylquinoline derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Potential inhibition of cancer signaling pathways by quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. rroij.com [rroij.com]
- 5. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 5-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential anticancer agents utilizing 5-Bromo-8-methylquinoline as a versatile starting material. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the construction of diverse molecular scaffolds. This document is intended to serve as a foundational resource for the development of new therapeutic compounds.
The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] The presence of a bromine atom at the 5-position of the 8-methylquinoline core provides a reactive handle for introducing a wide array of chemical diversity through modern synthetic methodologies. This allows for the systematic exploration of the chemical space to identify novel compounds with potent and selective anticancer activity.
Key Synthetic Strategies
The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making them ideal for the synthesis of compound libraries for high-throughput screening. The three key transformations highlighted in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce various aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds, introducing alkynyl groups that can serve as pharmacophores or be further elaborated.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of diverse anticancer candidates from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-8-methylquinolines
This protocol outlines the synthesis of 5-aryl-8-methylquinoline derivatives. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and introducing diverse aromatic systems.[2]
Materials:
-
This compound
-
Appropriate arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-8-methylquinoline derivative.
Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-8-methylquinolines
This protocol describes the synthesis of 5-alkynyl-8-methylquinoline derivatives. The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[3]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., tetrahydrofuran, N,N-dimethylformamide)
Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) salt (0.02-0.1 equivalents).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-8-methylquinoline derivative.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-8-methylquinolines
This protocol details the synthesis of 5-amino-8-methylquinoline derivatives. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, Johnphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound (1 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to a temperature between 80°C and 110°C.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-8-methylquinoline derivative.
Data on Anticancer Activity of Related Quinoline Derivatives
While specific anticancer activity data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the activity of structurally related brominated quinoline compounds against various cancer cell lines. This data serves as a valuable benchmark for newly synthesized compounds.[1]
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin | Not specified |
| 6,8-dibromo-4(3H)quinazolinone derivative IX | MCF-7 | 1.8 µg/mL | Doxorubicin | Not specified |
| 6,8-dibromo-4(3H)quinazolinone derivative XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin | Not specified |
| 6-Bromo quinazoline derivative 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not specified |
| 6-Bromo quinazoline derivative 8a | SW480 | 17.85 ± 0.92 | Erlotinib | Not specified |
| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |
| 5,7-Dibromo-8-hydroxyquinoline | A549 | 12.3 ± 0.8 | Cisplatin | 10.2 ± 0.5 |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa | 10.5 ± 0.6 | Cisplatin | 9.8 ± 0.4 |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 | 15.1 ± 1.1 | 5-Fluorouracil | 18.4 ± 1.3 |
Experimental and Logical Workflows
The following diagrams illustrate the general synthetic workflow and the process for evaluating the anticancer activity of the synthesized compounds.
Caption: General synthetic workflow for the preparation of novel anticancer agents.
Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.[1]
Targeted Signaling Pathways
Quinoline-based anticancer agents have been shown to exert their therapeutic effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The derivatives synthesized from this compound could potentially target one or more of these pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation. Many quinoline derivatives have been developed as EGFR inhibitors.[6]
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[6]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.[6]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development.[6]
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[6]
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel anticancer agents. The strategic application of palladium-catalyzed cross-coupling reactions allows for the creation of a diverse library of derivatives. By leveraging the provided protocols and understanding the potential biological targets, researchers can efficiently explore the therapeutic potential of this chemical scaffold in the ongoing effort to develop more effective cancer therapies.
References
Application Notes and Protocols for the Preparation of Antimicrobial Derivatives of 5-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential antimicrobial evaluation of novel derivatives based on the 5-Bromo-8-methylquinoline scaffold. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The strategic modification of the this compound core through the introduction of various functional groups via modern synthetic methodologies can lead to the discovery of new potent antimicrobial agents.
Introduction
The core structure of this compound offers a versatile platform for medicinal chemistry exploration. The bromine atom at the 5-position is amenable to substitution reactions, allowing for the introduction of a diverse range of substituents.[2] This document outlines the synthesis of the starting material and provides detailed protocols for the preparation of 5-amino, 5-aryl, and 5-thio derivatives. Additionally, it includes a summary of reported antimicrobial activities for structurally related quinoline compounds to guide the evaluation of newly synthesized molecules.
Data Presentation: Antimicrobial Activity of Substituted Quinolines
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted quinoline derivatives against a range of microbial strains. This data, gathered from existing literature, can serve as a benchmark for assessing the antimicrobial potential of newly synthesized this compound derivatives.
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Amino-Substituted Quinolines | 5-Amino-8-hydroxyquinoline | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | ||
| 8-Aminoquinoline-Uracil Copper Complex | Plesiomonas shigelloides | 256 | [3] | |
| Shigella dysenteriae | >256 | [3] | ||
| Aryl-Substituted Quinolines | 5-(Aryl/Heteroaryl)amino-4-quinolone | Staphylococcus aureus (MRSA) | 0.25 - >16 | [4] |
| Thio-Substituted Quinolines | Quinoline-based Thiosemicarbazide | Mycobacterium tuberculosis H37Rv | 6.25 - 200 (µM) | [5] |
| Candida albicans | 31.25 - 250 | [5] | ||
| Staphylococcus aureus | 250 | [5] |
Experimental Protocols
Synthesis of Starting Material: this compound
This protocol describes the bromination of 8-methylquinoline to yield the starting material, this compound.
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-methylquinoline (0.3 M) in concentrated H₂SO₄.
-
To the solution, add Ag₂SO₄ (1.5 equivalents) and bromine (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into ice water to quench the reaction.
-
Filter the mixture to remove the precipitate.
-
Alkalize the filtrate with a saturated aqueous Na₂CO₃ solution until the pH is greater than 7.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain this compound as a white solid (yield: 71%).[6]
Characterization:
-
Mass Spectrum (ESI+): m/z 222, 224 [M+H]⁺.[6]
Synthesis of 5-Amino-8-methylquinoline Derivatives via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with various primary and secondary amines. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., BINAP, S-Phos)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 5-Aryl-8-methylquinoline Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 5-aryl-8-methylquinoline derivatives through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for forming C-C bonds.
Materials:
-
This compound
-
Arylboronic acid or Arylboronic acid pinacol ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (2-5 mol%), and the base (2.0 mmol).
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of antimicrobial this compound derivatives.
Proposed Antimicrobial Signaling Pathway
Caption: Proposed mechanism of action for quinolone antibiotics, involving the inhibition of DNA gyrase and topoisomerase IV.
References
- 1. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 5-Bromo-8-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The functionalization of the quinoline scaffold is a key strategy in the development of novel therapeutic agents. 5-Bromo-8-methylquinoline is a versatile starting material for the synthesis of new chemical entities due to the presence of a reactive bromine atom, which can be readily functionalized through various cross-coupling reactions.[1] This document provides detailed protocols for the synthesis of potential anti-inflammatory compounds derived from this compound, focusing on palladium-catalyzed cross-coupling reactions.
Synthetic Strategies
The bromine atom at the 5-position of this compound serves as a key handle for introducing diverse chemical moieties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds.[4][5] These reactions are widely used in pharmaceutical synthesis to construct complex molecular architectures from readily available building blocks.[6][7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl compounds, a common motif in bioactive molecules.[8][9][10] By coupling this compound with various arylboronic acids, a library of 5-aryl-8-methylquinolines can be generated for screening as potential anti-inflammatory agents.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][11][12] This reaction is instrumental in the synthesis of arylalkynes, which can serve as key intermediates for further transformations or as bioactive compounds themselves. The introduction of an alkynyl group at the 5-position of the quinoline ring can significantly influence the compound's biological activity.
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of 5-substituted-8-methylquinoline derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 5-Aryl-8-methylquinoline via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Diagram of Experimental Workflow:
Caption: Experimental workflow for the synthesis of 5-Aryl-8-methylquinoline via Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 5-Alkynyl-8-methylquinoline via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL) and triethylamine (3 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables present hypothetical data for newly synthesized 5-substituted-8-methylquinoline derivatives. This data is for illustrative purposes to guide researchers in presenting their findings.
Table 1: Synthesis of 5-Aryl-8-methylquinoline Derivatives
| Compound ID | Arylboronic Acid | Yield (%) |
| 1a | Phenylboronic acid | 85 |
| 1b | 4-Methoxyphenylboronic acid | 82 |
| 1c | 3-Fluorophenylboronic acid | 78 |
| 1d | 2-Thiopheneboronic acid | 75 |
Table 2: In Vitro Anti-inflammatory Activity of 5-Aryl-8-methylquinoline Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | 15.2 | 1.8 | 8.4 |
| 1b | 12.5 | 0.9 | 13.9 |
| 1c | 20.1 | 2.5 | 8.0 |
| 1d | 18.7 | 1.5 | 12.5 |
| Celecoxib | >100 | 0.04 | >2500 |
Signaling Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade.
Caption: Simplified diagram of the cyclooxygenase (COX) signaling pathway in inflammation.
Conclusion
This compound is a promising scaffold for the development of novel anti-inflammatory agents. The synthetic protocols provided herein, utilizing robust palladium-catalyzed cross-coupling reactions, offer a clear pathway for the generation of diverse libraries of 5-substituted-8-methylquinoline derivatives. The presented data tables and diagrams serve as a template for organizing and presenting research findings in a clear and concise manner for the scientific community. Further screening and optimization of these synthesized compounds could lead to the discovery of potent and selective anti-inflammatory drug candidates.
References
- 1. Buy this compound | 74316-55-5 [smolecule.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Application of 5-Bromo-8-methylquinoline in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-methylquinoline is a versatile heterocyclic compound that holds significant promise as a foundational building block in the field of materials science.[1] Its unique bifunctional nature, featuring a reactive bromine atom at the 5-position and a methyl group at the 8-position, allows for tailored molecular engineering. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2][3] Simultaneously, the 8-methyl group can be utilized for further functionalization or to modulate the steric and electronic properties of the resulting materials. These characteristics make this compound an attractive precursor for the synthesis of novel organic electronic materials, fluorescent sensors, and specialized ligands for catalysis.
Primary Applications in Materials Science
The strategic placement of the bromo and methyl groups on the quinoline scaffold allows for the development of materials with tailored optoelectronic and chemical properties. Key application areas include:
-
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are well-established as robust electron-transporting and emissive materials in OLEDs.[4][5][6][7] By functionalizing the 5-position of this compound with various aromatic moieties through Suzuki coupling, it is possible to synthesize novel host and emitter materials with tunable emission colors, high quantum efficiencies, and improved thermal stability. The 8-methyl group can help to prevent intermolecular aggregation, which often leads to luminescence quenching.
-
Fluorescent Chemosensors: The quinoline core is a known fluorophore, and its derivatives have been successfully employed as chemosensors for the detection of metal ions.[8] The nitrogen atom in the quinoline ring and a potential chelating group introduced at the 5-position can create a specific binding pocket for metal ions. Upon coordination, changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, can be observed, enabling sensitive and selective detection.
-
Ligands for Homogeneous Catalysis: The nitrogen atom of the quinoline ring can coordinate with transition metals, making its derivatives effective ligands in homogeneous catalysis.[9] Functionalization at the 5-position can be used to tune the electronic and steric environment around the metal center, thereby influencing the catalytic activity and selectivity. For instance, palladium complexes of functionalized quinolines can be explored for their catalytic activity in C-C and C-N bond-forming reactions.
Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-8-methylquinoline Derivative for OLED Applications via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 5-aryl-8-methylquinoline derivative, a potential candidate for an OLED host or emitter material, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, deionized
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene (15 mL), ethanol (5 mL), and deionized water (5 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Synthesis of a 5-Amino-8-methylquinoline Derivative for Fluorescent Sensor Applications via Buchwald-Hartwig Amination
This protocol details the synthesis of a 5-(N-arylamino)-8-methylquinoline, which could serve as a fluorescent chemosensor. The Buchwald-Hartwig amination is a powerful method for forming the C-N bond.[2][3][10]
Materials:
-
This compound
-
Aniline or a substituted aniline (e.g., 4-anisidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.01 mmol), and XPhos (0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by the aniline derivative (1.2 mmol).
-
Reaction: Heat the reaction mixture to 100°C and stir for 18 hours under the inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Data Presentation
The following tables summarize representative quantitative data for materials derived from quinoline precursors, providing an indication of the expected performance of materials synthesized from this compound.
Table 1: Representative Performance of OLEDs Incorporating Quinoline Derivatives
| Device Structure | Emitting Material/Host | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) | Emission Color | Reference Compound Class |
| ITO/PEDOT:PSS/TCTA/Host:Emitter/TPBi/LiF/Al | 5-Aryl-8-methylquinoline (Hypothetical) | ~5-10 | >10,000 | Blue/Green | Aryl-substituted quinolines |
| ITO/NPB/Alq₃ derivative/LiF/Al | Alq₃ derivative | 4.5 | 12,000 | Green | 8-Hydroxyquinoline metal complexes |
| ITO/PEDOT:PSS/PVK:Zn(II) complex/Al | Zinc quinolinolate derivative | 0.64 | 791 | Yellow | 8-Hydroxyquinoline metal complexes |
Table 2: Photophysical Properties of Functionalized Quinoline Derivatives for Sensing Applications
| Compound Class | Analyte | Detection Limit | Fluorescence Change | Solvent System |
| 5-Amino-8-methylquinoline Derivative (Hypothetical) | Zn²⁺ | ~10⁻⁷ M | Enhancement | Ethanol/Water |
| 8-Hydroxyquinoline derivative | Al³⁺ | ~10⁻⁶ M | Enhancement | Methanol |
| Dansyl-appended quinoline | Hg²⁺ | ~10⁻⁸ M | Quenching | Acetonitrile |
Disclaimer: The data presented in these tables are representative values based on published literature for structurally related quinoline derivatives and are intended to provide a general expectation of performance. Actual performance of materials derived from this compound will depend on the specific molecular structure and device architecture.
Signaling Pathways and Logical Relationships
The utility of this compound in materials science is predicated on a logical sequence of synthetic transformations to achieve the desired functional materials. The following diagram illustrates this logical relationship.
References
- 1. Synthesis and photophysical properties of 5-(3′′-alkyl/aryl-amino-1′′-azaindolizin-2′′-yl)-2′-deoxyuridines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
5-Bromo-8-methylquinoline in the design of organic light-emitting diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds extensively utilized in the development of organic light-emitting diodes (OLEDs) due to their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties.[1] 5-Bromo-8-methylquinoline, a substituted quinoline, presents a promising molecular scaffold for designing novel materials for OLED applications. The bromine and methyl substitutions on the quinoline core allow for the fine-tuning of the molecule's electronic and photophysical properties, making it a potential candidate for use as an emissive material, a host for phosphorescent emitters, or an electron-transporting material.[2][3]
These application notes provide a comprehensive overview of the potential roles of this compound in OLEDs, detailed experimental protocols for its synthesis and incorporation into a device, and representative performance data based on analogous quinoline derivatives.
Potential Applications of this compound in OLEDs
While specific data for this compound in OLEDs is not extensively documented, based on the known properties of similar quinoline derivatives, its potential roles include:
-
Host Material: The rigid quinoline structure provides good thermal stability and film-forming properties, making it a suitable host material for fluorescent or phosphorescent dopants. The bromo- and methyl- substitutions can be used to adjust the HOMO/LUMO energy levels to facilitate efficient energy transfer to the guest emitter.[2]
-
Emissive Material: Functionalized quinoline derivatives are known to be effective emitters. This compound may exhibit fluorescence and could be used as a blue-emitting component in an OLED device.[1][4]
-
Electron-Transporting Material (ETM): The electron-deficient nature of the pyridine ring within the quinoline structure gives it inherent electron-transporting capabilities. This property is crucial for balancing charge carrier injection and recombination within the emissive layer of an OLED, thereby improving device efficiency.[2]
-
Intermediate for Synthesis: As a functionalized building block, this compound can be used in the synthesis of more complex, high-performance OLED materials through cross-coupling reactions where the bromine atom can be substituted.[3][5]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from known bromination reactions of 8-methylquinoline.[5]
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 8-methylquinoline (0.3 M) in concentrated sulfuric acid.
-
To the solution, add silver sulfate (1.5 equivalents) and bromine (1.0 equivalent) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into ice water to quench the reaction.
-
Filter the resulting precipitate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound as a white solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Fabrication Protocol (Solution-Processing)
This protocol describes the fabrication of a multilayer OLED using a combination of spin-coating and thermal evaporation, with this compound potentially serving as a host or emissive material.
Device Structure: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, detergent, acetone, isopropanol
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
This compound
-
Optional: Emissive dopant (e.g., a phosphorescent iridium complex for a host application)
-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) - Electron Transport Layer
-
Lithium Fluoride (LiF) - Electron Injection Layer
-
Aluminum (Al) - Cathode
-
Organic solvent (e.g., chlorobenzene or toluene)
-
UV-curable epoxy and glass coverslip for encapsulation
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[2]
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of this compound (and dopant, if applicable) in a suitable organic solvent. The concentration will depend on the desired film thickness.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer. Optimize the spin speed and time to achieve a desired thickness (typically 40-60 nm).
-
Anneal the substrate at an appropriate temperature (e.g., 80-100°C) for 30 minutes inside the glovebox to remove the solvent.
-
-
Electron-Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[2]
-
Deposit a 20-40 nm thick layer of TPBi at a rate of 1-2 Å/s.[2]
-
Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.[2]
-
Deposit a 100-150 nm thick layer of Al as the cathode at a rate of 2-5 Å/s.[2]
-
-
Encapsulation:
-
Inside the glovebox, encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.[2]
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer to determine the turn-on voltage, current density, luminance, and to calculate the efficiencies.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum at a constant driving voltage using a spectrometer to determine the peak emission wavelength and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculate from the J-V-L data and the EL spectrum.
Data Presentation
The following tables present hypothetical performance data for an OLED device incorporating this compound (5-Br-8-MeQ) as a host for a green phosphorescent emitter. This data is representative of what might be expected for a quinoline-based host material and is intended for comparative purposes.
Table 1: Device Performance Metrics
| Parameter | Value |
| Peak Emission Wavelength | 525 nm |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | 45.0 cd/A |
| Maximum Power Efficiency | 40.5 lm/W |
| Maximum External Quantum Efficiency | 15.0 % |
| CIE (x, y) Coordinates | (0.32, 0.61) |
Table 2: Performance at a Luminance of 1000 cd/m²
| Parameter | Value |
| Voltage | 5.2 V |
| Current Efficiency | 42.1 cd/A |
| Power Efficiency | 25.5 lm/W |
| External Quantum Efficiency | 14.1 % |
Visualizations
Caption: Molecular structure of this compound.
Caption: A typical multilayer OLED device structure.
Caption: Experimental workflow for OLED fabrication.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-8-methylquinoline
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Compounds containing the quinoline core exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] Consequently, the development of efficient synthetic methodologies to functionalize the quinoline ring is of paramount importance to researchers in medicinal chemistry and drug development.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] These reactions offer a versatile and reliable means to introduce diverse substituents onto aromatic and heteroaromatic rings under relatively mild conditions.[6] 5-Bromo-8-methylquinoline is a valuable and readily accessible building block for the synthesis of novel quinoline derivatives. The bromine atom at the C5-position is amenable to a wide range of palladium-catalyzed transformations, enabling the strategic introduction of aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino groups.
This document provides detailed application notes and generalized experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material.
Buchwald-Hartwig Amination
Application Note:
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[6][7] This reaction is instrumental in the synthesis of aryl amines, which are prevalent in pharmaceuticals.[6] For quinoline substrates, the reaction typically requires a palladium precursor in combination with a sterically hindered phosphine ligand to achieve high efficiency.[8][9] The choice of ligand, base, and solvent is critical and often needs to be optimized for specific amine coupling partners.[8][9] A common side reaction can be the hydrodehalogenation (reduction) of the starting aryl bromide.[9]
Representative Reaction Conditions:
| Coupling Partner (Amine) | Pd-Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| N-Methylaniline | Pd(OAc)₂ | JohnPhos (L1) | NaOt-Bu | Toluene | 110-120 | 24 | ~80-90 | [9] |
| 3-MeO-N-methylaniline | Pd(OAc)₂ | DTBNpP (L3) | NaOt-Bu | Toluene | 140-150 | 5-6 | 87 | [8] |
| Diphenylamine | Pd(OAc)₂ | JohnPhos (L1) | NaOt-Bu | Toluene | 110-120 | 0.5 | ~90-95 | [9] |
| Pyrrolidine | Pd(OAc)₂ | PCy₃ (L4) | NaOt-Bu | Toluene | 110 | 18 | ~85-95 | [9] |
Note: Data is adapted from reactions on the structurally similar 5-bromo-8-benzyloxyquinoline and serves as a strong starting point for optimization.
General Experimental Protocol:
-
To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., JohnPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 110-150 °C).
-
Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-amino-8-methylquinoline derivative.
Workflow for Buchwald-Hartwig Amination:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Application Note:
The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species, typically a boronic acid or boronate ester.[10][11] The reaction requires a base to activate the boronic acid for the crucial transmetalation step.[11] A key advantage of this reaction is the commercial availability of a vast library of boronic acids, enabling the synthesis of diverse biaryl and heteroaryl structures. The boronic acid reagents and byproducts are also generally considered to have low toxicity. For successful coupling, maintaining an inert, oxygen-free atmosphere is critical to prevent degradation of the Pd(0) catalyst.[12]
Representative Reaction Conditions:
| Coupling Partner | Pd-Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | >85 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1-2 | >90 |
| Pyridine-3-boronic Acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | DMF | 100 | 12 | >70 |
| Isoxazole-4-boronic acid pinacol ester | Palladacycle | SPhos | DBU | THF/H₂O | 110 | <0.5 | ~80 |
Note: Conditions are generalized based on typical Suzuki-Miyaura protocols and may require optimization.[10][13][14]
General Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the 5-aryl-8-methylquinoline.
Workflow for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
Application Note:
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] The reaction is unique among common cross-couplings as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] An amine is used as both the base and, often, the solvent. The reaction is highly valuable for accessing conjugated enynes and arylalkynes, which are important intermediates in organic synthesis.[16] Copper-free versions of the Sonogashira coupling have also been developed to avoid issues related to copper, such as the homocoupling of alkynes (Glaser coupling).
Representative Reaction Conditions:
| Coupling Partner | Pd-Catalyst | Cu-Cocatalyst | Base | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | RT | 12 |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 80 | 8 |
| Propargyl Alcohol | Pd(OAc)₂ / SPhos | None (Cu-free) | Cs₂CO₃ | Acetonitrile | 60 | 12 |
Note: Conditions are generalized based on typical Sonogashira protocols and may require optimization.[15][17]
General Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the mixture and filter it through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to yield the 5-alkynyl-8-methylquinoline.
Workflow for Sonogashira Coupling:
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-methylquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a reactive handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This allows for the systematic modification of the molecule's steric and electronic properties to optimize its interaction with biological targets or to fine-tune its photophysical characteristics.
These application notes provide a comprehensive overview of common nucleophilic substitution reactions performed on this compound, including detailed experimental protocols for C-N, C-O, and C-S bond formation, as well as cyanation. The resulting 5-substituted-8-methylquinoline derivatives are valuable intermediates in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.
Synthesis of Starting Material: this compound
A reliable method for the synthesis of this compound involves the direct bromination of 8-methylquinoline.[[“]]
Experimental Protocol:
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ice
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 8-methylquinoline (0.3 M) in concentrated H₂SO₄.
-
To the solution, add Ag₂SO₄ (1.5 equivalents) and then slowly add bromine (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into ice water to quench the reaction.
-
Remove the precipitate by filtration.
-
Alkalize the filtrate with a saturated aqueous Na₂CO₃ solution until the pH is greater than 7.
-
Extract the aqueous phase with EtOAc (3 x volumes).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to afford this compound as a white solid (yield: ~71%).[[“]]
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing the coupling of a wide range of primary and secondary amines with this compound. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.
Quantitative Data Summary:
The following table summarizes representative yields for the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline, a close analog of this compound, with various N-methylanilines, highlighting the effect of different phosphine ligands.
| Entry | Ligand | Ligand Cone Angle (°) | Yield (%) |
| 1 | P(t-Bu)₃ | 182 | 85 |
| 2 | JohnPhos | 195 | 88 |
| 3 | XPhos | 256 | 92 |
| 4 | SPhos | 279 | 95 |
Reaction conditions: 5-bromo-8-benzyloxyquinoline (50 mg), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv.), amine (1.25 equiv.), Toluene, 110-120°C, 24 h, under argon atmosphere.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the base to the tube under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow:
References
Application Notes: Derivatization of 5-Bromo-8-methylquinoline for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] The 5-Bromo-8-methylquinoline core is a versatile starting material for the synthesis of novel bioactive compounds. The bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.[1][6] This enables the creation of large chemical libraries for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening for potential anticancer and antimicrobial activities.
Derivatization Strategies
The primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions at the C5-bromo position. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective for generating carbon-carbon and carbon-nitrogen bonds, respectively, leading to a diverse set of analogues for screening.[6][7]
References
- 1. Buy this compound | 74316-55-5 [smolecule.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Bromination of 8-Methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the bromination of 8-methylquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the bromination of 8-methylquinoline, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Monobromo-8-methylquinoline | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Formation of multiple side products. | - Increase reaction time and monitor progress using TLC or GC. - Optimize the reaction temperature; some protocols suggest 0-25°C, while others may require heating.[1] - Consider using a more reactive brominating agent or adding a catalyst like silver sulfate when using elemental bromine.[2] - Carefully control the stoichiometry of the brominating agent to favor mono-bromination. |
| Formation of a Mixture of Isomers (e.g., 3-bromo, 5-bromo, and 7-bromo) | - The directing effects of the 8-methyl group and the quinoline nitrogen can lead to substitution at multiple positions. - Reaction conditions (solvent, temperature, catalyst) are not optimized for regioselectivity. | - To favor 5-bromo-8-methylquinoline, consider using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[3] - For the synthesis of 3-bromo-8-methylquinoline, direct bromination with NBS in a solvent like dichloromethane or acetic acid can be employed.[1] - Carefully review and adjust reaction parameters based on the desired isomer. |
| Significant Formation of Di-brominated Byproducts (e.g., 5,7-dibromo-8-methylquinoline) | - Excess of the brominating agent. - The 8-methyl group activates the benzene ring, making it susceptible to further substitution. | - Use a stoichiometric amount (or a slight excess, e.g., 1.0-1.2 equivalents) of the brominating agent.[1] - Add the brominating agent slowly to the reaction mixture to maintain a low concentration. - Monitor the reaction closely and stop it once the starting material is consumed to prevent over-bromination. |
| Formation of Poly-brominated Byproducts | - A large excess of the brominating agent has been used.[4] | - Drastically reduce the equivalents of the brominating agent. - Employ a milder brominating agent. |
| Formation of a Precipitate (Quinoline Salt) | - Reaction with elemental bromine (Br₂) can produce hydrogen bromide (HBr), which then reacts with the basic nitrogen of the quinoline to form a salt.[5] | - If the salt is insoluble and hinders the reaction, consider using N-bromosuccinimide (NBS) as the bromine source, which does not produce HBr. - At the end of the reaction, the salt can be neutralized with a base (e.g., sodium bicarbonate or sodium carbonate solution) during the work-up to recover the free base product.[5] |
| Reaction is a Tar-Like, Intractable Mixture | - Reaction temperature is too high, leading to decomposition. - Highly reactive brominating agent causing uncontrolled polymerization or degradation. | - Lower the reaction temperature and add the brominating agent at a slower rate. - Consider a less reactive brominating agent or a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of 8-methylquinoline?
A1: The most common side products are other positional isomers of mono-brominated 8-methylquinoline and di-brominated products. Specifically, you may encounter:
-
Positional Isomers: While the primary products are often this compound or 3-bromo-8-methylquinoline depending on the reaction conditions, other isomers such as 7-bromo-8-methylquinoline can also be formed. The 8-methyl group directs electrophilic substitution to the ortho (7-position) and para (5-position) positions of the benzene ring.[1]
-
Di-brominated Products: The most likely di-brominated byproduct is 5,7-dibromo-8-methylquinoline. This occurs because after the first bromination (often at the 5-position), the benzene ring is still activated enough for a second substitution to occur at the available ortho position (7-position).[5][6][7][8]
Q2: How can I control the regioselectivity of the bromination to favor a specific isomer?
A2: Controlling the regioselectivity is crucial and can be influenced by several factors:
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often used for more controlled brominations compared to elemental bromine (Br₂).[1]
-
Solvent and Catalyst: The solvent system and the presence of a catalyst play a significant role. For instance, conducting the bromination with NBS in a strong acid like concentrated sulfuric acid can favor the formation of the 5-bromo isomer.[3] Using a non-polar solvent like dichloromethane with NBS may favor other isomers like the 3-bromo derivative.[1]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
Q3: What is the role of the 8-methyl group in the bromination reaction?
A3: The 8-methyl group has two main effects:
-
Electronic Effect: As an electron-donating group, the methyl group activates the benzene ring of the quinoline system towards electrophilic aromatic substitution, making the reaction easier than with unsubstituted quinoline.[1] It directs the incoming electrophile primarily to the ortho (7-position) and para (5-position) positions.
-
Steric Effect: The methyl group at the 8-position creates steric hindrance, which can influence the regioselectivity.[3] This steric bulk may disfavor substitution at the adjacent 7-position, leading to a higher proportion of the 5-bromo isomer, which is sterically less hindered.[9][10]
Q4: Why is my yield of this compound low when using elemental bromine?
A4: Low yields with elemental bromine can be due to several factors. One common issue is the formation of HBr as a byproduct, which can protonate the nitrogen atom of the 8-methylquinoline, forming a quinolinium salt.[5] This deactivates the ring system towards further electrophilic attack and can also cause the starting material to precipitate out of solution. To counteract this, a catalyst such as silver sulfate (Ag₂SO₄) can be added to remove the bromide ions from the solution as they form, driving the reaction forward.[2] Alternatively, using NBS as the brominating agent avoids the formation of HBr.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound.[2]
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ice
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-methylquinoline (0.3 M) in concentrated H₂SO₄.
-
To this solution, add silver sulfate (1.5 equivalents) and bromine (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into ice water to quench the reaction.
-
Remove any precipitate by filtration.
-
Alkalize the filtrate with a saturated aqueous Na₂CO₃ solution until the pH is greater than 7.
-
Extract the aqueous phase with ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the product. Expected Yield: Approximately 71%.[2]
Protocol 2: Synthesis of 3-Bromo-8-methylquinoline
This protocol is based on a general method for the bromination of 8-methylquinoline to yield the 3-bromo isomer.[1]
Materials:
-
8-Methylquinoline
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetic Acid
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 8-methylquinoline in either dichloromethane or acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography. Expected Yield: 65-75%.[1]
Visualizations
Caption: General pathway for the electrophilic bromination of 8-methylquinoline.
Caption: Troubleshooting workflow for the bromination of 8-methylquinoline.
References
- 1. 3-Bromo-8-methylquinoline (66438-80-0) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 [chemicalbook.com]
- 8. DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ouci.dntb.gov.ua]
Technical Support Center: Purification of 5-Bromo-8-methylquinoline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 5-Bromo-8-methylquinoline via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in overcoming common challenges and achieving high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can originate from the starting materials and side reactions during synthesis. These may include:
-
Unreacted 8-methylquinoline: Incomplete bromination can leave residual starting material.
-
Dibrominated quinolines: Over-bromination can lead to the formation of various dibromo-8-methylquinoline isomers.[3]
-
Other positional isomers: Depending on the synthetic route, other monobrominated isomers of 8-methylquinoline may be formed.[1]
Q3: My compound has "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]
Q4: No crystals are forming, even after the solution has cooled. What could be the problem?
A4: The absence of crystal formation is often due to either using too much solvent or supersaturation. Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal can act as a template for crystal growth.
-
Reducing Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
Loss during washing: Use a minimal amount of ice-cold solvent to wash the crystals on the filter paper.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out of the product | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is highly supersaturated. | 1. Use a lower-boiling point solvent or a mixed solvent system.2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[1] |
| No crystal formation | 1. Too much solvent was used.2. The solution is supersaturated. | 1. Evaporate some of the solvent and allow the solution to cool again.2. Induce crystallization by scratching the flask or adding a seed crystal. |
| Low recovery of purified product | 1. Using an excessive amount of solvent.2. Premature crystallization during hot filtration.3. Incomplete cooling before filtration.4. Washing with too much or warm solvent. | 1. Use the minimum amount of hot solvent required for dissolution.2. Use a pre-heated funnel for hot filtration.3. Ensure the flask is thoroughly cooled in an ice bath.4. Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | 1. Presence of colored byproducts from the synthesis.2. Insufficient removal during recrystallization. | 1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).2. Perform a second recrystallization. |
| Crystals are very fine or powdery | 1. The solution cooled too rapidly. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | 5-Bromo-8-methoxy-2-methylquinoline | Notes |
| Ethanol | Soluble (especially when hot) | Soluble[4] | A good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Soluble | Soluble[5] | Often used as the "good" solvent in a mixed-solvent system. |
| Hexane | Sparingly soluble/Insoluble | Sparingly soluble/Insoluble | A good "poor" solvent for mixed-solvent recrystallization with ethyl acetate. |
| Water | Insoluble | Slightly soluble[4] | Can be used as an anti-solvent in mixed systems with a miscible organic solvent. |
| Chloroform | Soluble | Soluble[4] | Generally a good solvent, but its high solvency at room temperature might lead to lower yields on recrystallization. |
| Dichloromethane | Soluble | Soluble[4] | Similar to chloroform, it is a good solvent but may not be ideal for recrystallization due to high room temperature solubility. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a new flask containing a small amount of boiling ethanol. Pour the hot solution through a fluted filter paper into the clean, hot flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of the compound.
Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and Hexane
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Inducing Precipitation: While the solution is still hot, slowly add hexane dropwise until the solution becomes cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Column chromatography conditions for purifying 5-Bromo-8-methylquinoline
Technical Support Center: Purification of 5-Bromo-8-methylquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of quinoline derivatives is silica gel.[1][2][3] If you observe compound decomposition or significant tailing, consider using neutral or basic alumina as an alternative.[2]
Q2: Which mobile phase system is suitable for the purification of this compound?
A2: A common mobile phase system for quinoline derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent such as ethyl acetate or dichloromethane.[1][3] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the best separation.[4]
Q3: My this compound is showing significant peak tailing during column chromatography. What is the cause and how can I fix it?
A3: Peak tailing is a common issue when purifying basic compounds like quinolines on silica gel.[2][4] This is often due to interactions between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[2][4] To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[2][4] This will neutralize the acidic sites on the silica gel and improve peak shape.
Q4: I suspect my compound is decomposing on the silica gel column. What steps can I take to prevent this?
A4: If you suspect decomposition, you can try the following troubleshooting steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a solvent system containing a small percentage of triethylamine before packing the column.[2]
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[2]
-
Work Quickly at Low Temperatures: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible. Performing the chromatography in a cold room can also help reduce the rate of decomposition.[2]
Q5: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?
A5: For compounds with poor solubility in the eluent, a dry-loading technique is recommended.[5] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of your packed column.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC to achieve an Rf of 0.2-0.3 for the target compound.[4] Consider using a gradient elution. |
| Peak Tailing/Streaking | Interaction of the basic quinoline nitrogen with acidic silanol groups on silica gel.[2][4] | Add a basic modifier like triethylamine (0.5-2%) to the eluent.[2][4] Use a less acidic stationary phase like alumina.[2] |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Does Not Elute | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Product Decomposition | The compound is sensitive to the acidic nature of silica gel.[2] | Deactivate the silica gel with triethylamine.[2] Use an alternative stationary phase like neutral or basic alumina.[2] Run the column at a lower temperature.[2] |
| Cracked or Channeled Column | Improper column packing. | Ensure the silica gel is packed uniformly without any air bubbles. Pack the column as a slurry for better results. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. Optimization may be required based on the specific impurity profile of your crude sample.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (70-230 mesh)[1]
-
Hexane (or Cyclohexane)
-
Ethyl acetate
-
Triethylamine (optional, for tailing reduction)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[4] If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the developing solvent.
3. Column Packing:
-
Choose an appropriately sized column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent mixture you will use).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just level with the top of the silica bed.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.[5]
-
Dry Loading: If the compound has low solubility, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[5]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in separate test tubes or vials.
-
Monitor the separation by collecting small aliquots from the eluting fractions and spotting them on a TLC plate.
6. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 5-Bromo-8-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromo-8-methylquinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.
Issue 1: Low Yield of this compound
-
Symptom: The final isolated yield of the desired product is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The bromination of 8-methylquinoline may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the bromine is added slowly and at the appropriate temperature to prevent unwanted side reactions.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of bromine to 8-methylquinoline can lead to lower yields.
-
Solution: Carefully control the stoichiometry. While a slight excess of bromine can drive the reaction, a large excess can lead to the formation of di-brominated impurities.[1]
-
-
Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or crystallization steps.
-
Solution: Ensure proper phase separation during extractions. Minimize the number of transfer steps. When performing recrystallization, choose an appropriate solvent system and allow for slow cooling to maximize crystal formation.
-
-
Issue 2: Presence of a Major Impurity with a Higher Molecular Weight
-
Symptom: Spectroscopic analysis (e.g., Mass Spectrometry) indicates the presence of a significant impurity with a mass corresponding to a di-brominated product (C10H7Br2N).
-
Possible Cause & Solution:
-
Over-bromination: The most common high molecular weight impurity is 5,7-dibromo-8-methylquinoline. This occurs when the reaction conditions are too harsh or an excess of the brominating agent is used. The electron-donating nature of the methyl group at the 8-position and the activating effect of the nitrogen in the quinoline ring make the molecule susceptible to further bromination at the 7-position.[1]
-
Solution:
-
Control Stoichiometry: Use a precise amount of the brominating agent, typically around 1.0 to 1.1 equivalents.[2]
-
Reaction Temperature: Maintain a controlled, and often low, temperature during the addition of bromine.
-
Purification: If the di-bromo impurity has already formed, it can often be separated from the mono-bromo product by column chromatography or fractional crystallization.[3]
-
-
-
Issue 3: Presence of Starting Material in the Final Product
-
Symptom: Analytical data (e.g., NMR, TLC) shows the presence of unreacted 8-methylquinoline.
-
Possible Cause & Solution:
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Solution: As with low yield, monitor the reaction by TLC. If the reaction has stalled, a small additional portion of the brominating agent can be added, but with caution to avoid over-bromination.
-
-
Inefficient Purification: The purification method may not have been effective at removing the starting material.
-
Solution: Optimize the mobile phase for column chromatography to achieve better separation between the product and the less polar starting material. For recrystallization, select a solvent in which the product has lower solubility than the starting material at cooler temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most frequently encountered impurities are:
-
5,7-dibromo-8-methylquinoline: This is a result of over-bromination.[1]
-
Unreacted 8-methylquinoline: This is due to an incomplete reaction.
-
Isomeric mono-brominated quinolines: While the 8-methyl group directs bromination to the 5-position, small amounts of other isomers, such as 7-bromo-8-methylquinoline, may form under certain conditions.[1]
Q2: What is a typical yield for the synthesis of this compound?
Reported yields can vary depending on the specific protocol and purification methods. A yield of around 71% has been reported for a synthesis involving the bromination of 8-methylquinoline in the presence of silver sulfate.[2]
Q3: How can I monitor the progress of the bromination reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any major impurities. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the role of silver sulfate in the synthesis of this compound?
In the context of electrophilic aromatic bromination, silver sulfate can act as a catalyst. It can help to generate a more potent electrophilic bromine species, thereby facilitating the reaction.[2][4]
Quantitative Data Summary
| Product/Impurity | Synthesis Method | Reagents | Yield/Ratio | Reference |
| This compound | Bromination of 8-methylquinoline | 8-Methylquinoline, H2SO4, Ag2SO4, Bromine | 71% | [2] |
| 5,7-dibromo-8-aminoquinoline / 5-bromo-8-aminoquinoline | Bromination of 8-aminoquinoline | 8-aminoquinoline, 1.5 eq. Bromine | 42:58 | [5] |
| 5,7-dibromo-8-hydroxyquinoline | Bromination of 8-hydroxyquinoline | 8-hydroxyquinoline, 2.1 eq. Bromine | 90% | [1] |
Experimental Protocols
Synthesis of this compound [2]
-
Reaction Setup: Dissolve 8-methylquinoline (0.3 M) in concentrated sulfuric acid.
-
Addition of Reagents: Add silver sulfate (Ag2SO4, 1.5 equivalents) and bromine (1.0 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours.
-
Quenching: Pour the reaction mixture into ice water to quench the reaction.
-
Filtration: Remove the precipitate by filtration.
-
Neutralization: Alkalize the filtrate with a saturated aqueous solution of sodium carbonate (Na2CO3) to a pH greater than 7.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to yield this compound as a white solid.
Visualizations
Caption: Synthesis pathway of this compound and the formation of the common di-brominated impurity.
Caption: A troubleshooting workflow for identifying and addressing common impurities in this compound synthesis.
Caption: Logical relationships between reaction conditions and outcomes in the synthesis of this compound.
References
Technical Support Center: Optimization of Suzuki Coupling for 5-Bromo-8-methylquinoline
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 5-Bromo-8-methylquinoline. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on reaction conditions, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling of this compound are the choice of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the presence of the quinoline nitrogen, which can coordinate with the palladium catalyst, and potential steric hindrance from the methyl group, careful selection of these components is crucial for high yields.
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of bromoquinolines?
A2: For bromoquinolines, particularly those with potential for steric hindrance or catalyst inhibition, more robust catalyst systems are often required. While standard catalysts like Pd(PPh₃)₄ can be a starting point, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[1] PdCl₂(dppf) is another robust, air-stable catalyst that is often effective for a wide range of substrates and can be a good alternative if other catalysts fail.[1]
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in activating the boronic acid for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often a good choice for challenging couplings due to its high solubility and effectiveness.[1] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.
Q4: What are the common side reactions to watch out for?
A4: Common side reactions in Suzuki couplings include protodeboronation (hydrolysis of the boronic acid), homocoupling of the boronic acid, and dehalogenation of the aryl halide. Protodeboronation can be minimized by using anhydrous solvents, using boronic esters (like pinacol esters) which are more stable, or by carefully selecting the base and reaction temperature.
Troubleshooting Guide
Problem 1: Low or no yield of the desired 5-Aryl-8-methylquinoline product.
-
Possible Cause: Inefficient catalyst system.
-
Solution: The standard Pd(PPh₃)₄ catalyst may not be effective for this substrate. Switch to a more robust catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or RuPhos is recommended.[1] Alternatively, the air-stable PdCl₂(dppf) can be a good choice.[1]
-
-
Possible Cause: Inappropriate base or solvent.
-
Solution: The base may be too weak or poorly soluble in the reaction medium. If using K₂CO₃ with limited success, consider switching to a stronger and more soluble base like Cs₂CO₃ or K₃PO₄.[1] The solvent system should be able to dissolve all reactants. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. For anhydrous conditions, 2-MeTHF can be a suitable solvent.[1]
-
-
Possible Cause: Poor quality of starting materials.
-
Solution: Ensure the this compound is pure, as impurities can poison the catalyst. Boronic acids can degrade over time; use a fresh or properly stored batch. Consider using a more stable boronic ester derivative if the boronic acid is prone to decomposition.
-
Problem 2: The reaction starts but stalls, leaving a significant amount of starting material.
-
Possible Cause: Catalyst deactivation.
-
Solution: The active Pd(0) species can precipitate as palladium black, especially at high temperatures or in the presence of oxygen.[1] Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and that the solvents are properly degassed. Consider using a more robust catalyst system or lowering the reaction temperature slightly.
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-
Possible Cause: Insolubility of reactants or intermediates.
-
Solution: As the reaction progresses, the product or an intermediate may precipitate out of solution, halting the reaction. Try a different solvent system that offers better solubility for all components throughout the reaction.
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Problem 3: Formation of significant side products.
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Possible Cause: Protodeboronation of the boronic acid.
-
Solution: This is the hydrolysis of the boronic acid back to the corresponding arene. To mitigate this, you can use anhydrous solvents with a strong, non-nucleophilic base like KOtBu.[1] Alternatively, using a boronic ester (e.g., a pinacol ester) can increase stability.
-
-
Possible Cause: Homocoupling of the boronic acid.
-
Solution: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can help minimize this side product.
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Data Presentation
The following tables provide a summary of recommended reaction conditions for the Suzuki coupling of bromoquinolines and structurally similar aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Recommended Catalyst Systems
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Considerations |
| Pd(PPh₃)₄ | None | 2-5 | Standard, air-sensitive catalyst. May be less effective for hindered substrates.[1] |
| Pd₂(dba)₃ | SPhos | Pd: 1-2, Ligand: 2-4 | Excellent for sterically hindered and electron-rich aryl bromides.[1] |
| Pd(OAc)₂ | RuPhos | Pd: 1-2, Ligand: 2-4 | Highly active system, often provides high yields for difficult couplings.[1] |
| PdCl₂(dppf) | None | 2-5 | A robust, air-stable catalyst effective for a wide range of substrates.[1] |
Table 2: Recommended Base and Solvent Systems
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | Toluene / H₂O (4:1) | 80-100 | Standard conditions; K₂CO₃ has limited solubility.[1] |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90-110 | A stronger base, often more effective than K₂CO₃.[1] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80-100 | Highly soluble and effective, often the best choice for difficult couplings.[1] |
| KOtBu | 2-MeTHF (anhydrous) | 70-90 | Anhydrous conditions can prevent protodeboronation.[1] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol provides a general starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
K₂CO₃ (2.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
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1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-Dioxane and water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.
-
Place the reaction vial in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for a Challenging Coupling
This protocol employs a more robust catalyst system and base, which may be necessary for achieving a high yield.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and Cs₂CO₃.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the remaining degassed 1,4-Dioxane and water solvent mixture via syringe to achieve a final concentration of approximately 0.1 M.
-
Place the reaction vial in a preheated oil bath at 100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Follow steps 7-9 from Protocol 1 for work-up and purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting decision tree for common Suzuki coupling issues.
References
Preventing debromination of 5-Bromo-8-methylquinoline in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of debromination during reactions involving 5-Bromo-8-methylquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is debromination and why is it a significant problem in reactions with this compound?
A1: Debromination, or hydrodehalogenation, is an undesired side reaction where the bromine atom at the 5-position of the quinoline ring is replaced by a hydrogen atom, yielding 8-methylquinoline.[1] This side reaction is problematic as it reduces the yield of the desired product, complicates the purification process due to similar polarities of the desired product and the debrominated byproduct, and consumes starting material inefficiently.[1]
Q2: Which reaction types are most susceptible to the debromination of this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly prone to causing debromination. These include, but are not limited to:
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Suzuki-Miyaura Coupling
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Buchwald-Hartwig Amination
-
Heck Reaction
-
Sonogashira Coupling
The specific reagents, catalyst system, and reaction conditions all play a crucial role in the extent of this side reaction.[1]
Q3: My Suzuki-Miyaura coupling reaction is showing a significant amount of the debrominated side product, 8-methylquinoline. How can I minimize this?
A3: Significant debromination in Suzuki-Miyaura coupling is a common issue. Here are several factors to investigate and optimize:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can sometimes promote debromination. Consider screening different ligands to find one that favors the desired coupling.[2]
-
Base Selection: The strength and type of base can significantly influence the reaction outcome. Stronger bases like sodium tert-butoxide (NaOt-Bu) may increase debromination. Consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][3]
-
Reaction Temperature: Higher temperatures often accelerate the rate of debromination.[1] Try lowering the reaction temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully to find the optimal balance.
-
Solvent and Water Content: The presence of a proton source can facilitate debromination. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be detrimental.[1] Ensure you are using anhydrous solvents if the protocol calls for it, or carefully control the amount of water in aqueous systems.
Q4: I am observing significant debromination during a Buchwald-Hartwig amination. What are the likely causes and solutions?
A4: Debromination in Buchwald-Hartwig aminations can often be attributed to the following:
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Ligand Effects: Certain phosphine ligands can facilitate the undesired hydrodehalogenation. A screening of different ligands is recommended. For instance, in a study on a similar substrate, 5-bromo-8-benzyloxyquinoline, the choice of phosphine ligand had a significant impact on the yield of the debrominated product.[4]
-
Base-Promoted Elimination: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), while often necessary for the reaction, can promote debromination, especially at elevated temperatures.[1] Careful optimization of the base concentration and reaction temperature is crucial.
-
Catalyst Decomposition: The formation of palladium black, which indicates catalyst decomposition, can lead to non-selective catalysis, including debromination.[1] Using pre-catalysts or ensuring a rigorously oxygen-free environment can help maintain a well-defined active catalyst.
Q5: Can the Heck reaction also cause debromination of this compound?
A5: Yes, the Heck reaction can also lead to debromination as a side reaction. The mechanism of the Heck reaction involves a β-hydride elimination step, and under certain conditions, a competing pathway can lead to the reductive cleavage of the carbon-bromine bond.[5] To minimize this, consider the following:
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Base Selection: The choice of base is important. Organic bases like triethylamine (Et₃N) are commonly used.
-
Additives: The addition of silver or thallium salts can sometimes suppress side reactions by facilitating the desired reductive elimination pathway.[5]
-
Catalyst System: As with other cross-coupling reactions, the choice of palladium catalyst and ligands can influence the reaction outcome.
Data Presentation
The following table summarizes the effect of different phosphine ligands on the yield of the desired amination product versus the debrominated side product in a Buchwald-Hartwig reaction of 5-bromo-8-benzyloxyquinoline, a close structural analog of this compound.
| Entry | Ligand (L) | Desired Product Yield (%) | Debrominated Product Yield (%) |
| 1 | L1 (Johnphos) | Incomplete Conversion | Noticeable |
| 2 | L2 (Tri-tert-butylphosphine) | 89 | 11 |
| 3 | L3 (Di-tert-butylneopentylphosphine) | 93 | 7 |
Data extracted from a study on the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline with N-methylaniline.[4]
Experimental Protocols
Protocol 1: Minimizing Debromination in Suzuki-Miyaura Coupling
This protocol provides a starting point for minimizing debromination in the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 equiv)
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1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
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Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane. Add this catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Minimizing Debromination in Buchwald-Hartwig Amination
This protocol is adapted from a procedure for a similar substrate and aims to minimize debromination.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Di-tert-butylneopentylphosphine (L3) (7.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
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Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu, Pd(OAc)₂, and Di-tert-butylneopentylphosphine to a dry Schlenk flask.
-
Add this compound to the flask.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing high levels of debromination.
Caption: The catalytic cycle for cross-coupling reactions and a competing debromination pathway.
References
Stability issues of 5-Bromo-8-methylquinoline under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Bromo-8-methylquinoline under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected degradation of this compound in acidic solution. | The quinoline ring system can be labile at low pH, potentially leading to hydrolysis or other degradation pathways.[1] | - Conduct experiments at a higher pH or use a milder acidic stressor. - Ensure the consistent use of the same solvent system, as degradation kinetics can be solvent-dependent.[1] - Prepare stock solutions fresh before each experiment to minimize degradation over time.[2] |
| Inconsistent degradation rates between experiments. | The solvent system can influence degradation kinetics.[1] The presence of impurities or contaminants can catalyze degradation. | - Ensure consistent solvent composition and quality across all experiments. - Use high-purity solvents and reagents. - Control for the presence of potential nucleophiles or other reactive species in the reaction medium.[1] |
| Formation of unexpected degradation products. | The presence of nucleophiles or other reactive species in the medium can lead to the formation of different degradation products.[1] The bromine atom at the 5-position can be susceptible to nucleophilic substitution.[3][4] | - Identify and control for the presence of nucleophiles in the experimental setup. - Characterize the degradation products using appropriate analytical techniques (e.g., HPLC, LC-MS, NMR) to understand the degradation pathway. |
| No degradation observed under stress conditions. | The compound may be highly stable under the applied conditions. | - Employ more forcing degradation conditions, such as higher acid/base concentrations, higher temperatures, or longer exposure times.[5] |
| Changes in the physical appearance of the compound (e.g., color change). | This could be due to oxidation, hygroscopicity, or photodegradation.[2] | - Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] - Store in a desiccator to protect from moisture.[2] - Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?
A1: While specific degradation pathways for this compound are not extensively documented, general knowledge of quinoline chemistry suggests potential degradation mechanisms. Under acidic conditions, hydrolysis of the bromine substituent is a possibility, leading to the formation of 5-hydroxy-8-methylquinoline. The quinoline ring itself can also undergo degradation at very low pH.[1] Under basic conditions, nucleophilic substitution of the bromine atom by hydroxide ions can also occur.[6] It is crucial to perform forced degradation studies to identify the specific degradation products for this compound.[7][8]
Q2: How do the substituents (bromo and methyl groups) on the quinoline ring affect its stability?
A2: The position and nature of substituents significantly influence the electronic properties and stability of the quinoline ring. The electron-donating methyl group at the 8-position can increase the electron density of the ring system, potentially making it more susceptible to oxidation.[2] The electron-withdrawing bromine atom at the 5-position can influence the reactivity of the molecule, particularly its susceptibility to nucleophilic attack at that position.[3][4]
Q3: What are forced degradation studies and why are they important for this compound?
A3: Forced degradation studies, or stress testing, involve intentionally degrading a compound under more severe conditions than it would typically encounter during storage or use.[7][8] These studies are critical for:
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Establishing the intrinsic stability of the molecule.[1]
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Identifying potential degradation products and pathways.[1][8]
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Developing and validating stability-indicating analytical methods.[1]
Q4: What are typical conditions for performing a forced degradation study on a quinoline derivative like this compound?
A4: Typical stress conditions for forced degradation studies include:
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Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[2][5]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).[2][5]
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Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[2]
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Thermal Stress: Dry heat (e.g., 60-80°C) for several days.[2]
-
Photostability: Exposure to light, as specified by ICH guidelines.
Hypothetical Quantitative Data
The following table presents hypothetical degradation data for this compound under various stress conditions to illustrate the expected outcomes of a forced degradation study. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 5-Hydroxy-8-methylquinoline |
| 1 M HCl (80°C) | 12 | 62.5 | 5-Hydroxy-8-methylquinoline and other minor products |
| 0.1 M NaOH (60°C) | 24 | 90.7 | 5-Hydroxy-8-methylquinoline |
| 1 M NaOH (80°C) | 12 | 75.3 | 5-Hydroxy-8-methylquinoline and other minor products |
| 10% H₂O₂ (RT) | 48 | 95.1 | N-oxide and hydroxylated derivatives |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 74316-55-5 [smolecule.com]
- 4. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 5. ijrpp.com [ijrpp.com]
- 6. youtube.com [youtube.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving 5-Bromo-8-methylquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-8-methylquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with common challenges encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: The most prevalent palladium-catalyzed cross-coupling reactions involving this compound are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are valued for their broad substrate scope and tolerance of various functional groups, making them essential tools in medicinal chemistry and materials science.
Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings of this compound can arise from several factors. Common issues include inefficient catalyst activation, suboptimal choice of ligand or base, and inappropriate solvent selection. The reactivity of the boronic acid partner and the reaction temperature also play a crucial role. For instance, using a weak base like Na₂CO₃ might be less effective than a stronger base such as K₃PO₄ or Cs₂CO₃, especially for challenging couplings.
Q3: My Buchwald-Hartwig amination of this compound is not going to completion. What should I investigate?
A3: Incomplete conversion in a Buchwald-Hartwig amination can be due to several reasons. The choice of phosphine ligand is critical; bulky, electron-rich ligands often improve catalytic activity. The base used must be strong enough to deprotonate the amine, with sodium tert-butoxide (NaOtBu) being a common and effective choice. Catalyst deactivation, often indicated by the formation of palladium black, can also stall the reaction. This can sometimes be mitigated by using a more robust catalyst system or adjusting the reaction temperature.
Q4: What are the common side products in cross-coupling reactions with this compound?
A4: Common side products include:
-
Dehalogenation: The bromine atom on the quinoline ring is replaced by a hydrogen atom, resulting in the formation of 8-methylquinoline.
-
Homocoupling: The boronic acid reagent in a Suzuki-Miyaura coupling can couple with itself to form a biaryl byproduct.[1] Similarly, the amine in a Buchwald-Hartwig reaction can undergo oxidative coupling.
-
Protodeborylation: The boronic acid can be protonated and decompose, especially in the presence of water and at elevated temperatures.
Q5: How can I purify the product of a cross-coupling reaction involving this compound?
A5: The most common method for purifying the products of these reactions is column chromatography on silica gel. The choice of eluent is crucial for good separation. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. For basic quinoline products, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking on the silica gel. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low to No Product Formation
If you are experiencing low or no yield in your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. If a standard catalyst like Pd(PPh₃)₄ is ineffective, consider using a more active pre-catalyst system with bulky, electron-rich ligands such as SPhos or RuPhos.
-
Base Selection: The base plays a key role in activating the boronic acid. If you are using a weaker base like K₂CO₃ with limited solubility, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate and yield.
-
Solvent System: The solvent must be appropriate for all components of the reaction. While toluene is common, a mixture of a polar aprotic solvent like 1,4-dioxane with water can be more effective for dissolving the base and boronic acid. Anhydrous conditions with a strong base like KOtBu in a solvent like 2-MeTHF can prevent protodeboronation.
-
Reaction Temperature: C-C bond formation often requires elevated temperatures (80-110 °C). However, excessively high temperatures can lead to catalyst decomposition. It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Using fresh, high-purity boronic acid is essential for a successful reaction.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Bromoquinoline
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (2:1) | 100 | >95 (expected) |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O (1:1) | 80 | 78 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | >95 (expected) |
Note: Yields are representative for a typical bromo-aminopyridine substrate and may vary for this compound.
Buchwald-Hartwig Amination: Incomplete Conversion and Side Reactions
For challenges with the Buchwald-Hartwig amination of this compound, such as incomplete reactions or the formation of significant side products, the following guide may be helpful.
Troubleshooting Workflow for Buchwald-Hartwig Amination
A systematic approach to resolving issues in Buchwald-Hartwig amination reactions.
Detailed Troubleshooting Steps:
-
Ligand Optimization: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For amination of quinolines, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos often give superior results compared to simpler phosphines like PPh₃.
-
Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent like toluene or 1,4-dioxane are commonly used. Ensure all reagents and solvents are strictly anhydrous, as water can lead to catalyst deactivation and side reactions.
-
Hydrodehalogenation Side Product: The formation of 8-methylquinoline (the dehalogenated product) can be a significant side reaction. This is often more prevalent with electron-poor aryl halides or if there are sources of hydride in the reaction mixture. Using a different ligand or a lower reaction temperature may help to minimize this side reaction.
-
Catalyst Deactivation: The appearance of palladium black is a sign of catalyst decomposition. This can be caused by high temperatures or impurities. Consider using a pre-catalyst, which can form the active Pd(0) species more cleanly, or performing the reaction at a slightly lower temperature.
Table 2: Ligand Screening for the Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with N-methylaniline
| Ligand | Ligand Cone Angle (°) | Conversion (%) |
| JohnPhos (L1) | 159 | 23 |
| Tri-tert-butylphosphine (L2) | 182 | 89 |
| Di-tert-butylneopentylphosphine (L3) | 167 | 100 |
| 2-Di-tert-butylphosphino-2'-methylbiphenyl (L4) | - | 93 |
Data adapted from a study on a closely related substrate, 5-bromo-8-benzyloxyquinoline. Reaction conditions: Pd(OAc)₂, NaOt-Bu, Toluene, 110-120 °C.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Place the reaction vial in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is based on conditions found to be effective for a similar bromoquinoline substrate and may require optimization.
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-8-methylquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromo-8-methylquinoline. The information is presented in a question-and-answer format to directly address potential challenges, along with detailed experimental protocols and quantitative data to facilitate a smooth transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: The two primary and scalable synthesis routes are the direct bromination of 8-methylquinoline and the Skraup synthesis. Direct bromination offers a more direct path with potentially higher atom economy, while the Skraup synthesis is a classic and robust method for constructing the quinoline core, which can be adapted for this specific target molecule.
Q2: What are the main challenges when scaling up the direct bromination of 8-methylquinoline?
A2: Key challenges include ensuring regioselectivity to favor the 5-bromo isomer over other positions, managing the handling of corrosive and hazardous bromine at larger scales, and controlling the reaction temperature to prevent the formation of di-brominated and other byproducts. Effective mixing becomes crucial at scale to ensure homogenous reaction conditions.
Q3: What are the critical safety considerations for the Skraup synthesis, especially at a larger scale?
A3: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1] Key safety considerations include:
-
Exotherm Management: The reaction generates significant heat, requiring a robust cooling system and careful monitoring of the internal temperature.
-
Controlled Reagent Addition: Slow and controlled addition of sulfuric acid is critical to prevent a runaway reaction.
-
Use of a Moderator: The addition of a moderator, such as ferrous sulfate, is highly recommended to ensure a more controlled reaction rate.[1]
-
Adequate Venting: The reactor system must have proper venting to handle any potential pressure buildup.
Q4: How does the choice of brominating agent in direct bromination affect the reaction at scale?
A4: Elemental bromine is a common and cost-effective brominating agent but is highly corrosive and requires specialized handling infrastructure at an industrial scale. N-Bromosuccinimide (NBS) is a solid and often easier-to-handle alternative, which can improve the safety profile of the process. However, the cost of NBS and the generation of succinimide as a byproduct need to be considered for large-scale economic viability.
Troubleshooting Guides
Direct Bromination of 8-Methylquinoline
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Formation of byproducts (e.g., dibromoquinolines). | - Increase reaction time and monitor progress using in-process controls (e.g., HPLC, GC). - Optimize temperature; too low may be too slow, too high may promote side reactions. - Adjust stoichiometry of the brominating agent; excess can lead to over-bromination. |
| Poor Regioselectivity (Formation of other bromo-isomers) | - Incorrect catalyst or solvent system. - Reaction temperature not optimized. | - Ensure the use of a suitable catalyst (e.g., silver sulfate in sulfuric acid) that directs bromination to the 5-position. - Carefully control the reaction temperature, as it can influence isomer distribution. |
| Formation of Di-bromo Byproducts | - Excess brominating agent. - "Hot spots" in the reactor due to poor mixing. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Improve agitation to ensure uniform temperature and reagent distribution. Consider controlled addition of the brominating agent over time. |
Skraup Synthesis for 8-Methylquinoline Core
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Violent/Uncontrolled Reaction | - Reaction is highly exothermic. - Too rapid addition of sulfuric acid. - Inadequate cooling. - Lack of a reaction moderator. | - Ensure the reactor's cooling system is sufficient for the scale. - Add sulfuric acid slowly and monitor the internal temperature closely. - Add ferrous sulfate as a moderator to control the reaction rate.[1] - Ensure efficient stirring to dissipate heat. |
| Low Yield of Quinoline Product | - Incomplete reaction. - Tar formation due to localized overheating. - Inefficient work-up and product isolation. | - Ensure the reaction is heated for a sufficient duration after the initial exotherm subsides. - Improve mixing and temperature control to minimize tar formation. - For volatile quinolines, steam distillation can be an effective purification method to separate the product from tar. |
| Product is a thick, unmanageable tar | - Uncontrolled polymerization and side reactions. | - Dilute the cooled reaction mixture with water to reduce viscosity before work-up. - Optimize the reaction temperature and ensure the use of a moderator. |
Quantitative Data
Table 1: Lab-Scale Synthesis of this compound via Direct Bromination
| Parameter | Method A | Method B |
| Starting Material | 8-Methylquinoline | 8-Methylquinoline |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst/Solvent | Silver Sulfate (Ag₂SO₄) in conc. H₂SO₄ | Dichloromethane (DCM) or Acetic Acid |
| Temperature | Room Temperature | 0 - 25 °C |
| Reaction Time | 5 hours | 4 - 6 hours |
| Reported Yield | 71%[2] | Not specified |
| Scale | 0.3 M | Not specified |
Note on Scaling Up: Direct scaling of the above parameters is not recommended. A thorough process hazard analysis and optimization study are required. At larger scales, heat and mass transfer limitations become significant. Expect to adjust stirring speed, heating/cooling rates, and potentially the rate of reagent addition to maintain optimal conditions and yields.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Direct Bromination
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-Methylquinoline (0.3 M) in concentrated H₂SO₄ in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add Ag₂SO₄ (1.5 equivalents) followed by the dropwise addition of Br₂ (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Carefully pour the reaction mixture into ice water to quench the reaction.
-
Filter to remove any precipitate.
-
Neutralize the filtrate to a pH > 7 with a saturated aqueous Na₂CO₃ solution.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.[2]
Protocol 2: General Procedure for Skraup Synthesis of a Quinoline
Materials:
-
Aniline derivative
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Ferrous Sulfate (FeSO₄) (moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative, glycerol, and ferrous sulfate.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic and may require external cooling.
-
Add the oxidizing agent (e.g., nitrobenzene).
-
Gently heat the mixture to initiate the reaction. Once the reaction begins to boil, remove the external heat source. The exotherm should sustain the reaction for some time.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline product by steam distillation or solvent extraction.
-
Purify the crude product by vacuum distillation, recrystallization, or chromatography.
Visualizations
Caption: Workflow for the direct bromination of 8-methylquinoline.
Caption: Troubleshooting logic for common issues in the Skraup synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromo-8-methylquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 5-Bromo-8-methylquinoline against other isomeric bromoquinolines in key palladium-catalyzed cross-coupling reactions. Quinoline scaffolds are foundational in medicinal chemistry, and the functionalization of bromoquinolines via reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is a cornerstone of modern drug discovery.[1][2] The reactivity of the C-Br bond is highly dependent on its position on the quinoline ring and the electronic influence of other substituents, which dictates the efficiency of these synthetic transformations.
The presence of a methyl group at the 8-position in this compound introduces an electron-donating group (EDG) to the quinoline system. This can subtly influence the electronic properties of the C-Br bond at the 5-position, potentially affecting the rates of oxidative addition in palladium-catalyzed cycles compared to unsubstituted bromoquinolines.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[2][3] The reaction's efficiency with bromoquinolines is critical for creating diverse molecular libraries for biological screening.
Relative Performance Data:
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various bromoquinolines. The data for this compound is projected based on established principles of electronic effects, while data for other isomers is derived from literature precedents.
| Bromoquinoline Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~85-95 (Projected) | N/A |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 92 | [4] |
| 8-Bromo-6-methylquinolin-2(1H)-one | (4-Methoxyphenyl)boronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [5] |
| 3-Bromoquinoline | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 14 | 95 | [2] |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.[6][7] The reaction couples an aryl halide with a primary or secondary amine.
Relative Performance Data:
This table compares reaction outcomes for the Buchwald-Hartwig amination across different bromoquinoline isomers. The choice of ligand is crucial for achieving high yields.[8]
| Bromoquinoline Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | ~80-90 (Projected) | N/A |
| 3-Bromoquinoline | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24 | 85 | [6] |
| 6-Bromoquinoline | Methyl Carbamate | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 78 | [1] |
| 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd(OAc)₂ / Johnphos (L1) | NaOtBu | Toluene | 100 | 24 | 91 | [8] |
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in materials science and medicinal chemistry.[11]
Relative Performance Data:
The table below outlines typical conditions for the Sonogashira coupling of bromoquinolines. The reaction generally requires a palladium catalyst and a copper(I) co-catalyst.[12]
| Bromoquinoline Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | ~90-98 (Projected) | N/A |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80 | 16 | 92 | [9] |
| 5-Bromo-N-phenylpyridin-3-amine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | 12 | 85 | [13] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 94 | [14] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[15]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 90-100 °C) and stir vigorously for the required time (12-24 hours), monitoring progress by TLC or LC-MS.[16]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the bromoquinoline (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[1]
-
Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-110 °C). Stir for 12-24 hours, monitoring progress by TLC or LC-MS.[1]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylquinoline.[6]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromoquinoline (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).[9]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N or DIPEA, 2-3 equiv). Finally, add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to the specified temperature (e.g., 60-80 °C), monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Visualizations
Experimental and Catalytic Cycle Diagrams
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[2]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. youtube.com [youtube.com]
Comparative study of Suzuki coupling with different substituted bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a comparative analysis of the Suzuki coupling reaction with various isomers of bromoquinoline, a prevalent scaffold in medicinal chemistry and drug discovery.[2] Understanding the relative reactivity and optimal conditions for different bromoquinoline isomers is crucial for the efficient synthesis of novel quinoline-based compounds.
Comparative Performance of Bromoquinoline Isomers
The position of the bromine atom on the quinoline ring significantly influences the substrate's reactivity in the Suzuki coupling. This is primarily due to a combination of electronic and steric effects. While a direct, comprehensive side-by-side comparison under identical conditions for all bromoquinoline isomers is not extensively documented in a single source, a comparative analysis can be constructed from available literature data and established chemical principles. The generally accepted trend in reactivity for haloarenes in palladium-catalyzed Suzuki coupling follows the order of bond dissociation energy: I > Br > Cl.[3]
Below is a summary of experimental data for the Suzuki coupling of various bromoquinolines with arylboronic acids, providing a comparative overview for reaction optimization.
| Bromoquinoline Isomer | Boronic Acid/Ester | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [2] |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [2] |
| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | Dioxane/H₂O (3:1) | 100 | 6-8 | 65 | [2] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Varies (Optimization Study) | DBU | THF/H₂O | Ambient | Varies | Varies | [4][5] |
| 4-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~75 (analogous systems) | [6] |
| 5-Bromo-8-methoxy-2-methylquinoline | Arylboronic acid | - | - | - | - | - | - | [7] |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2M solution, 2 mL) | Toluene/Ethanol (8 mL/2 mL) | 90 | 12 | Good | [3] |
| 7-Bromo-1H-indole-2-yl-boronic acid (analogous heteroaromatic) | Aryl halide | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-120 | - | High | [1] |
| 8-Bromoquinoline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High (expected) | [8] |
Note: The data presented is collated from various sources and may not represent directly comparable experiments. "High" and "Good" yields are as reported in the source literature without a specific percentage. The entry for 8-bromoquinoline is an expected outcome based on general catalyst system effectiveness.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki coupling of bromoquinolines.
General Procedure for Suzuki Coupling of Bromoquinolines
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.[2]
Materials:
-
Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[2]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[2]
-
Degassed 1,4-dioxane and water (4:1 v/v)[2]
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine the bromoquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring for the designated time (typically 6-24 hours).[2][9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the relationships and workflows in Suzuki coupling reactions, the following diagrams are provided.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Discussion of Reactivity Trends
The reactivity of bromoquinolines in Suzuki coupling is influenced by the electronic properties of the quinoline ring and steric hindrance around the C-Br bond.
-
Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which can influence the reactivity of the C-Br bond. Positions that are more electronically deficient are generally more reactive towards oxidative addition, the rate-determining step in many Suzuki couplings. For instance, the C2 and C4 positions are known to be more electrophilic.[6]
-
Steric Effects: Bromine atoms at sterically hindered positions, such as the C8 position, may exhibit lower reactivity due to the difficulty of the bulky palladium catalyst approaching the C-Br bond.
-
Ligand and Catalyst Choice: The selection of the palladium catalyst and its associated ligands is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, or N-heterocyclic carbene (NHC) ligands, are often effective for challenging substrates, including heteroaryl halides.[8][10] For example, Pd(dppf)Cl₂ is a commonly used and effective catalyst for the coupling of bromoquinolines.[2]
Conclusion
The Suzuki-Miyaura cross-coupling of substituted bromoquinolines is a powerful and versatile method for the synthesis of a diverse range of functionalized quinoline derivatives. While the reactivity of each bromoquinoline isomer is dependent on a multitude of factors including the specific boronic acid partner, catalyst system, and reaction conditions, this guide provides a comparative overview to aid researchers in the strategic design and optimization of their synthetic routes. Careful consideration of the electronic and steric factors influencing the reactivity of the bromoquinoline isomers, coupled with the appropriate selection of catalyst, ligand, base, and solvent, will enable the successful synthesis of target molecules for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 5-Bromo-8-methylquinoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 5-Bromo-8-methylquinoline and its positional isomers. Due to a lack of direct comparative experimental studies in publicly available literature, this guide integrates theoretical stability predictions based on established chemical principles with detailed experimental protocols for conducting comprehensive stability assessments.
Introduction
This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural component in many pharmaceuticals and biologically active compounds.[1] The position of substituents on the quinoline ring can significantly influence the molecule's physicochemical properties, including its stability. Understanding the relative stability of isomers is crucial in drug development for selecting the most viable candidate for further investigation, as it impacts shelf-life, formulation, and degradation pathways.
This guide will focus on the comparison of this compound with its potential positional isomers, where the bromo and methyl groups are situated at different positions on the quinoline ring.
Theoretical Stability Comparison
In the absence of direct experimental data, the relative stability of bromomethylquinoline isomers can be predicted using computational methods such as Density Functional Theory (DFT). These methods calculate the electronic structure and energy of a molecule, providing insights into its kinetic and thermodynamic stability. A lower calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally suggests lower stability and higher reactivity.
Based on general principles of organic chemistry, the following factors can influence the stability of these isomers:
-
Steric Hindrance: Isomers with bulky groups (like bromine and methyl) in close proximity may experience steric strain, leading to lower stability.
-
Electronic Effects: The positions of the electron-withdrawing bromine atom and the electron-donating methyl group can affect the electron density distribution in the quinoline ring system, influencing its susceptibility to degradation.
-
Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions can enhance the stability of certain isomers.
Table 1: Predicted Relative Stability of this compound and Its Isomers
| Compound | Structure | Predicted Relative Stability | Rationale |
| This compound | Moderate | The proximity of the bromo and methyl groups on the same benzene ring of the quinoline core could introduce some steric strain. | |
| 6-Bromo-8-methylquinoline | ![]() | Potentially Higher | The substituents are on the same ring but not adjacent, potentially reducing steric hindrance compared to the 5,8-isomer. |
| 7-Bromo-8-methylquinoline | ![]() | Potentially Higher | Similar to the 6-bromo isomer, reduced steric strain is expected. Electronic effects might differ slightly. |
| 8-Bromo-5-methylquinoline | ![]() | Moderate | Analogous to this compound in terms of substituent proximity. |
Note: The structures for isomers other than this compound are representative illustrations as direct images were not available in the search results. The stability predictions are theoretical and require experimental verification.
Experimental Protocols for Stability Analysis
To experimentally determine and compare the stability of this compound and its isomers, a series of forced degradation studies should be conducted. These studies expose the compounds to various stress conditions to accelerate degradation.
Thermal Stability Analysis
Objective: To determine the thermal stability and decomposition profile of the compounds.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an aluminum or ceramic TGA pan.
-
TGA Protocol:
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The onset temperature of decomposition indicates the thermal stability.
-
-
DSC Protocol:
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Record the heat flow to detect thermal events such as melting, crystallization, and decomposition.[2]
-
Photostability Analysis
Objective: To assess the stability of the compounds when exposed to light. This is crucial for determining appropriate packaging and storage conditions.
Methodology: ICH Q1B Guideline for Photostability Testing [3][4]
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of the compound in a suitable container (e.g., a petri dish).
-
For solution-state testing, prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette.
-
-
Light Exposure:
-
Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in the ICH Q1B guideline. A xenon lamp or a combination of cool white fluorescent and near-UV lamps are typically used.[5][6]
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.[5]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
-
Analysis:
-
After exposure, analyze the samples and the dark control by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.
-
Hydrolytic Stability Analysis
Objective: To evaluate the stability of the compounds in the presence of water at different pH values.
Methodology: Forced Degradation under Acidic, Basic, and Neutral Conditions
-
Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or a neutral buffer) media.
-
Stress Conditions:
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period.
-
Take samples at various time points.
-
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation.
-
Data Presentation
The quantitative data obtained from these stability studies should be summarized in a clear and structured table for easy comparison of the different isomers.
Table 2: Comparative Stability Data (Hypothetical)
| Isomer | TGA Onset of Decomposition (°C) | Photodegradation (% after 1.2 million lux hours) | Hydrolytic Degradation (% after 24h at 60°C) |
| Acidic (pH 1) | Neutral (pH 7) | ||
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 6-Bromo-8-methylquinoline | Experimental Value | Experimental Value | Experimental Value |
| 7-Bromo-8-methylquinoline | Experimental Value | Experimental Value | Experimental Value |
| 8-Bromo-5-methylquinoline | Experimental Value | Experimental Value | Experimental Value |
Visualizations
Experimental Workflow for Stability Analysis
The following diagram illustrates a logical workflow for the comprehensive stability assessment of a new chemical entity like this compound and its isomers.
Caption: A logical workflow for the stability analysis of quinoline isomers.
Conclusion
References
- 1. Buy this compound | 74316-55-5 [smolecule.com]
- 2. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. youtube.com [youtube.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Method Validation of 5-Bromo-8-methylquinoline by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analytical method validation of 5-Bromo-8-methylquinoline, a key intermediate in pharmaceutical synthesis.[1] While specific validation data for this compound is not extensively published, this document outlines a robust validation approach based on established methodologies for structurally similar quinoline derivatives.[2][3][4] We will also explore alternative analytical techniques and present supporting data to guide researchers in selecting the most appropriate method for their needs.
I. Introduction to Analytical Method Validation
Analytical method validation is a critical process in drug development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[5][6] For a compound like this compound, a validated HPLC method ensures the accuracy, precision, and reliability of quantitative analysis, which is essential for purity assessment, stability studies, and quality assurance of the final drug product. The validation process typically assesses several key parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][7]
II. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of quinoline derivatives due to its high sensitivity, selectivity, and reproducibility.[3][8] A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of these compounds.
Experimental Protocol: HPLC Analysis of this compound
This protocol is a representative procedure based on common practices for quinoline derivative analysis.[3][9]
-
Instrumentation:
-
Chemicals and Reagents:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.02 M ammonium formate buffer (pH adjusted to 4.0 with formic acid).
-
Gradient Program: A typical gradient might start at 30% acetonitrile and increase to 80% over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: UV detection at an appropriate wavelength, determined by the UV spectrum of this compound (e.g., 254 nm).[9]
-
Injection Volume: 10 µL.[9]
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).[9]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
III. Data Presentation: HPLC Method Validation Parameters
The following tables summarize the typical performance characteristics expected from a validated HPLC method for this compound, based on data for similar compounds.[2][3]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Method Validation Data
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2%[2] |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
| Robustness | RSD ≤ 2.0% for varied parameters | Robust |
IV. Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the analysis of quinoline derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for volatile and thermally stable compounds.
Table 3: Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Sensitivity | High (µg/mL to ng/mL range).[3] | Very High (ng/mL to pg/mL range). |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. |
| Sample Volatility | Not required. | Required. |
| Derivatization | Generally not required. | May be required for polar compounds. |
| Instrumentation Cost | Moderate. | High. |
| Typical Run Time | 15-30 minutes. | 20-40 minutes. |
| Primary Application | Quantitative analysis, purity determination. | Identification, structural elucidation, quantitation of volatile impurities. |
Logical Comparison of Analytical Techniques
Caption: Comparison of HPLC-UV and GC-MS for the analysis of this compound.
V. Conclusion
The described HPLC method, following a comprehensive validation protocol, provides a reliable and robust approach for the quantitative analysis of this compound. The typical performance characteristics outlined in this guide, based on data from analogous quinoline derivatives, demonstrate the suitability of HPLC for routine quality control and research applications. While GC-MS offers higher sensitivity and selectivity, HPLC remains a more accessible and practical choice for most quantitative purposes, especially when sample volatility is a concern. The selection of the analytical technique should be based on the specific requirements of the analysis, including the need for structural information, the required level of sensitivity, and available instrumentation.
References
- 1. Buy this compound | 74316-55-5 [smolecule.com]
- 2. ijsred.com [ijsred.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. youtube.com [youtube.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. hawach.com [hawach.com]
- 9. benchchem.com [benchchem.com]
- 10. sielc.com [sielc.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for 5-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative analysis of 5-Bromo-8-methylquinoline. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document presents a detailed overview of a proposed GC-MS method alongside High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by hypothetical yet realistic experimental data and detailed protocols.
Methodology Comparison
The choice of analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, other methods offer distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. It is well-suited for the analysis of this compound due to its volatility. The mass spectrometer provides structural information, aiding in unambiguous peak identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.[1] For this compound, which possesses a UV-absorbing chromophore, HPLC-UV offers a robust and cost-effective analytical solution.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is particularly advantageous for the analysis of non-volatile or thermally labile compounds and offers exceptional sensitivity and selectivity.[2] For halogenated compounds, the isotopic pattern of bromine can be used for selective detection.[3][4]
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a reliable and cost-effective technique for the quantitative analysis of organic compounds.[5][6] While it lacks the specificity of mass spectrometric detection, it can be a suitable alternative for routine analysis where high sensitivity is not the primary requirement and the sample matrix is relatively clean.
Data Presentation: Performance Comparison
The following tables summarize the hypothetical quantitative performance data for the analysis of this compound by the four compared methods. These values are based on typical performance characteristics observed for similar analytes in the scientific literature.[7][8][9]
Table 1: Comparison of Key Analytical Performance Parameters
| Parameter | GC-MS | HPLC-UV | LC-MS | GC-FID |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | 0.05 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 3 ng/mL | 0.15 ng/mL | 15 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.997 |
| Precision (RSD%) | < 5% | < 8% | < 5% | < 10% |
| Accuracy (Recovery %) | 95-105% | 92-108% | 96-104% | 90-110% |
| Analysis Time | ~15 min | ~10 min | ~10 min | ~15 min |
| Selectivity | Very High | Moderate | Very High | Low |
| Cost per Sample | Moderate | Low | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
GC-MS Method for this compound
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For unknown samples, dissolve an accurately weighed amount in the solvent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 2 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound (C₁₀H₈BrN, MW: 222.08): m/z 221, 223 (M+), 142 (M-Br).
-
HPLC-UV Method for this compound
Sample Preparation:
-
Prepare stock and calibration solutions as described in the GC-MS method, using a mobile phase compatible solvent (e.g., acetonitrile/water mixture).
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: Start with 30% B, increase to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm and 280 nm.
LC-MS Method for this compound
Sample Preparation:
-
Prepare stock and calibration solutions as described in the HPLC-UV method.
LC-MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: As described in the HPLC-UV method.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition: Precursor ion (m/z 222) → Product ion (e.g., m/z 143).
-
GC-FID Method for this compound
Sample Preparation:
-
Prepare stock and calibration solutions as described in the GC-MS method.
GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B GC with FID or equivalent.
-
Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL, split mode (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Same as the GC-MS method.
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of this compound using the described methods.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Generalized workflow for HPLC-UV and LC-MS analysis.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A method for differentiation and analysis of quinine and quinidine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Impurities in 5-Bromo-8-methylquinoline
A comprehensive guide to the quantification of impurities in 5-Bromo-8-methylquinoline samples for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of analytical methodologies for the quantification of impurities in this compound. Ensuring the purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final drug product. This document outlines potential impurities, compares common analytical techniques, and provides detailed experimental protocols to aid researchers in selecting the most appropriate methods for their needs.
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Based on the typical synthesis of this compound, which involves the bromination of 8-methylquinoline[1], potential impurities may include:
-
Isomeric Impurities: Positional isomers such as 7-Bromo-8-methylquinoline or 6-Bromo-8-methylquinoline can be formed during the bromination step.
-
Starting Material: Unreacted 8-methylquinoline.
-
Over-brominated Products: Di-bromo-8-methylquinoline species.
-
Related Synthesis By-products: Impurities from the synthesis of the 8-methylquinoline starting material.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate quantification of impurities. The most common methods for impurity profiling are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Each technique offers distinct advantages and disadvantages for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Impurity Quantification
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| HPLC | Separation based on polarity | High resolution for isomeric impurities, suitable for non-volatile compounds, well-established for purity analysis.[3][4] | Requires selection of appropriate column and mobile phase, may require reference standards for quantification. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | High sensitivity for volatile impurities, provides structural information for impurity identification.[2] | The compound must be volatile and thermally stable, potential for degradation at high temperatures. |
| NMR | Nuclear magnetic resonance | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
Quantitative Analysis and Experimental Data
The following tables summarize hypothetical, yet representative, quantitative data from the analysis of a synthesized batch of this compound compared to a certified reference standard.
Table 2: HPLC Purity Analysis of this compound
| Sample | Compound | Retention Time (min) | Peak Area (%) |
| Reference Standard | This compound | 6.45 | 99.97 |
| Synthesized Sample | This compound | 6.46 | 98.54 |
| Synthesized Sample | Impurity 1 (8-methylquinoline) | 4.92 | 0.78 |
| Synthesized Sample | Impurity 2 (Isomer) | 6.81 | 0.68 |
Table 3: GC-MS Impurity Profile of this compound
| Sample | Component | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) |
| Reference Standard | This compound | 9.22 | 221/223 | >99.9 |
| Synthesized Sample | This compound | 9.22 | 221/223 | 98.6 |
| Synthesized Sample | 8-methylquinoline | 7.56 | 143 | 1.1 |
| Synthesized Sample | Unknown Impurity | 8.98 | 157 | 0.3 |
Experimental Protocols
Detailed methodologies for the analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is employed for the quantitative purity assessment.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).
-
Gradient Program:
-
0-20 min: 30% B to 70% B
-
20-25 min: 70% B to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of mobile phase (50:50 A:B).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is conducted to identify and quantify volatile impurities.
-
Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C held for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dilute the sample in dichloromethane to a concentration of 100 µg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is utilized for structural confirmation and detection of isomeric impurities.
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: 10 mg/mL.
Visualizations
The following diagrams illustrate the workflow for purity assessment and impurity identification.
Caption: Overall workflow for the purity assessment of this compound.
Caption: Logical pathway for impurity identification and characterization.
References
Comparative Analysis of the Biological Activity of 5-Bromo-8-methylquinoline Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of quinoline derivatives, with a specific focus on the structural scaffold of 5-Bromo-8-methylquinoline. Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a broad spectrum of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The this compound structure serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
While comprehensive studies on a wide array of this compound derivatives are not extensively available in the reviewed literature, this guide aggregates data from structurally related bromo- and methyl-substituted quinoline compounds to provide a valuable comparative context for researchers. The presented data on antimicrobial and anticancer activities, along with detailed experimental protocols and relevant signaling pathways, aims to facilitate further research and drug discovery efforts in this area.
Antimicrobial Activity
Quinoline derivatives have been extensively investigated for their potential to combat various pathogenic microorganisms. The substitution pattern on the quinoline ring plays a crucial role in determining the antimicrobial potency and spectrum. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several bromo-substituted quinoline derivatives against a panel of bacterial and fungal strains. It is important to note that while these compounds are not direct derivatives of this compound, they provide insight into the potential antimicrobial profile of this class of molecules. For instance, various substituted quinolines have shown selective antimicrobial activities with MIC values ranging from 62.50-250 μg/ml against human Gram-positive and Gram-negative pathogenic bacteria.[2]
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |
| 6-Bromotetrahydroquinoline | Various Gram (+) and Gram (-) bacteria | - | 62.50 - 250 | [2] |
| 6,8-Dibromotetrahydroquinoline | Various Gram (+) and Gram (-) bacteria | - | 62.50 - 250 | [2] |
| 8-Bromo-6-cyanoquinoline | Various Gram (+) and Gram (-) bacteria | - | 62.50 - 250 | [2] |
| 5-Bromo-6,8-dimethoxyquinoline | Various Gram (+) and Gram (-) bacteria | - | 62.50 - 250 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | Various Gram (+) and Gram (-) bacteria | - | 62.50 - 250 | [2] |
| 9-Bromo substituted indolizinoquinoline-5,12-dione derivatives | Various Gram (+) and Gram (-) bacteria | - | Data not specified | [3] |
Anticancer Activity
The quinoline scaffold is a key component in a number of anticancer agents. Derivatives of quinoline have demonstrated the ability to inhibit the proliferation of various cancer cell lines through different mechanisms of action. The table below presents the half-maximal inhibitory concentration (IC50) values for several bromo-substituted quinoline derivatives against a range of cancer cell lines. This data, while not specific to this compound derivatives, offers a comparative perspective on the potential cytotoxic effects of this structural class. For example, compounds like 6-Bromo-5-nitroquinoline have shown significant antiproliferative activity.[4]
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 | Human Adenocarcinoma | Lower than 5-FU | [4] |
| 6-Bromotetrahydroquinoline | A549, HeLa, HT29, Hep3B, MCF7 | Lung, Cervical, Colon, Liver, Breast | 2 - 50 µg/mL | [2] |
| 6,8-Dibromotetrahydroquinoline | A549, HeLa, HT29, Hep3B, MCF7 | Lung, Cervical, Colon, Liver, Breast | 2 - 50 µg/mL | [2] |
| 8-Bromo-6-cyanoquinoline | A549, HeLa, HT29, Hep3B, MCF7 | Lung, Cervical, Colon, Liver, Breast | 2 - 50 µg/mL | [2] |
| 5-Bromo-6,8-dimethoxyquinoline | A549, HeLa, HT29, Hep3B, MCF7 | Lung, Cervical, Colon, Liver, Breast | 2 - 50 µg/mL | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | A549, HeLa, HT29, Hep3B, MCF7 | Lung, Cervical, Colon, Liver, Breast | 2 - 50 µg/mL | [2] |
Anti-inflammatory Activity
Research into the anti-inflammatory properties of quinoline derivatives is an active area. While specific quantitative data for this compound derivatives is scarce in the reviewed literature, the broader class of quinoline compounds has shown potential in modulating inflammatory pathways. Further investigation is required to determine the specific anti-inflammatory effects and mechanisms of action for derivatives of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are methodologies for key assays used in the evaluation of quinoline derivatives, based on established practices in the field.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[5]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Buy this compound | 74316-55-5 [smolecule.com]
- 2. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Benchmarking 5-Bromo-8-methylquinoline Derivatives in Organic Electronics: A Comparative Guide
In the rapidly advancing field of organic electronics, the quest for novel materials with superior performance is paramount for the development of next-generation displays, lighting, and flexible devices. Quinoline derivatives have emerged as a promising class of materials, particularly for their application in Organic Light-Emitting Diodes (OLEDs) as electron transport and host materials.[1] This guide provides a comparative benchmark of the anticipated performance of a representative 5-Bromo-8-methylquinoline derivative against established materials in organic electronics.
Due to a lack of specific published performance data for this compound, this guide will utilize data for a representative quinoline derivative as an electron transport layer (ETL) material. This will be compared against well-characterized and commercially available materials: Tris(8-hydroxyquinolinato)aluminum (Alq3) as an ETL and emissive layer material, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) as a hole transport layer (HTL) material, and 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) as an ETL and hole-blocking material.
Performance Benchmark: A Comparative Analysis
The following table summarizes key performance metrics for our representative quinoline derivative and its alternatives. These parameters are crucial in determining the efficiency, brightness, and overall performance of an OLED device.
| Material Class | Material Name | Role in OLED | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) | Triplet Energy (ET) (eV) |
| Quinoline Derivative | Representative Quinoline ETL | ETL | ~6.2 | ~2.7 | ~10-4 - 10-6 | - | ~2.6 - 2.7 |
| Metal Chelate | Alq3 | ETL / EML | ~5.7 - 5.95 | ~3.0 - 3.1 | ~10-5 - 10-6[2] | ~10-8 - 10-9 | ~2.0 |
| Triarylamine | NPB | HTL | ~5.4 - 5.5 | ~2.3 - 2.4 | - | ~10-3 - 10-4 | ~2.3 |
| Benzimidazole Derivative | TPBi | ETL / HBL | ~6.2 - 6.7[3] | ~2.7[3] | ~10-5 - 10-6 | - | ~2.6 - 2.7[4] |
Experimental Protocols
The characterization of materials for organic electronics involves a series of standardized experiments to determine their electrical and optical properties. Below are the detailed methodologies for key experiments.
OLED Device Fabrication
A typical multilayer OLED device is fabricated using either vacuum thermal evaporation or solution processing techniques.[5][6]
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition:
-
Hole Injection Layer (HIL): A thin layer of a material like poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is often spin-coated onto the ITO to facilitate hole injection.[7]
-
Hole Transport Layer (HTL): A material such as NPB is deposited via thermal evaporation in a high-vacuum chamber (<10-6 Torr).
-
Emissive Layer (EML): The light-emitting material is deposited. This can be a single material or a host material doped with a guest emitter.
-
Electron Transport Layer (ETL): An electron-transporting material, such as Alq3, TPBi, or a quinoline derivative, is then deposited.
-
Electron Injection Layer (EIL): A thin layer of a low work function material like lithium fluoride (LiF) is deposited to facilitate electron injection from the cathode.
-
Cathode: A metal cathode, typically aluminum (Al), is deposited to complete the device.
-
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.
Charge Carrier Mobility Measurement
The charge carrier mobility is a measure of how quickly electrons and holes move through the organic semiconductor. Common techniques for measuring mobility include:[8][9]
-
Time-of-Flight (TOF): A thin film of the organic material is sandwiched between two electrodes. A short laser pulse generates charge carriers near one electrode, and the time it takes for these carriers to drift to the opposite electrode under an applied electric field is measured. The mobility is then calculated from the transit time, film thickness, and applied voltage.[2]
-
Space-Charge-Limited Current (SCLC): The current-voltage characteristics of a single-carrier device are measured. At higher voltages, the current becomes limited by the buildup of space charge, and the mobility can be extracted by fitting the data to the Mott-Gurney law.[4]
-
Field-Effect Transistor (FET): The material is used as the active layer in a transistor configuration. The mobility can be calculated from the transfer characteristics (drain current vs. gate voltage) of the FET.
Current Density-Voltage-Luminance (J-V-L) Characterization
This is a fundamental characterization of an OLED's performance.[10][11][12][13]
-
Experimental Setup: The fabricated OLED is placed in a light-tight measurement chamber. A source measure unit (SMU) is used to apply a voltage across the device and measure the resulting current. A calibrated photodiode or a spectrometer is used to measure the light output (luminance).
-
Procedure: The voltage is swept in steps, and at each step, the current and luminance are recorded. This data is then used to plot the J-V and L-V curves.
External Quantum Efficiency (EQE) Measurement
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[3][14][15][16][17]
-
Experimental Setup: The OLED is placed inside an integrating sphere to collect all the emitted light. The light output is measured with a calibrated spectrometer.
-
Procedure: The device is driven at a specific current density, and the electroluminescence spectrum is recorded. The total number of photons emitted is calculated by integrating the spectral radiance over all wavelengths and the entire forward hemisphere. The EQE is then calculated by dividing the number of emitted photons per second by the number of injected electrons per second (which is derived from the current).
Visualizing the OLED Architecture
The following diagrams illustrate the fundamental structure of a multilayer OLED and the workflow for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron mobility in tris(8-hydroxy-quinoline)aluminum thin films determined via transient electroluminescence from single- and multilayer organic light-emitting diodes for Journal of Applied Physics - IBM Research [research.ibm.com]
- 3. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 4. jku.at [jku.at]
- 5. media.neliti.com [media.neliti.com]
- 6. How are OLEDs Made? - Avantama AG [avantama.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement Methods for Charge Carrier Mobility in Organic Semiconductors [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 11. researchgate.net [researchgate.net]
- 12. Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method [journal.mrs-k.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 15. researchgate.net [researchgate.net]
- 16. oldcitypublishing.com [oldcitypublishing.com]
- 17. How to enhance the EQE of an OLED with Characterization and Simulation — Fluxim [fluxim.com]
A Comparative Guide to the Synthesis of High-Purity 5-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of validated synthesis protocols for 5-Bromo-8-methylquinoline, focusing on yield, purity, and experimental reproducibility.
This guide provides an objective comparison of two primary methods for the synthesis of high-purity this compound, a key intermediate in pharmaceutical research. The protocols discussed are direct bromination of 8-methylquinoline and a proposed alternative using N-Bromosuccinimide (NBS). The comparison focuses on quantitative data, including reaction yield and product purity, to assist researchers in selecting the most suitable method for their specific needs.
Performance Comparison
The following table summarizes the key quantitative data for the two synthesis protocols.
| Parameter | Protocol 1: Direct Bromination with Br₂/H₂SO₄ | Protocol 2: Bromination with NBS (Proposed) |
| Starting Material | 8-Methylquinoline | 8-Methylquinoline |
| Brominating Agent | Bromine (Br₂) in conc. H₂SO₄ with Ag₂SO₄ | N-Bromosuccinimide (NBS) in Acetonitrile |
| Reported Yield | 71%[1] | 41% (for 5-Bromo-8-methylquinoxaline)[2] |
| Reported Purity | 99% (supplier data)[1] | Not explicitly reported for the target compound. |
| Reaction Time | 5 hours[1] | 16 hours[2] |
| Reaction Temperature | Room Temperature[1] | 60 °C[2] |
Validated Synthesis Protocols
Protocol 1: Direct Bromination of 8-Methylquinoline with Bromine
This widely cited method involves the direct electrophilic bromination of 8-methylquinoline using bromine in the presence of concentrated sulfuric acid and silver sulfate as a catalyst.
Experimental Protocol:
-
Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid.
-
Add silver sulfate (Ag₂SO₄) (1.5 equivalents) and bromine (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.[1]
-
Quench the reaction by pouring the mixture into ice water.
-
Remove the resulting precipitate by filtration.
-
Alkalize the filtrate with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to a pH greater than 7.
-
Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to yield this compound as a white solid.[1]
Protocol 2: Bromination using N-Bromosuccinimide (NBS) - An Alternative Approach
While a specific validated protocol for the synthesis of this compound using N-Bromosuccinimide (NBS) is not extensively documented in readily available literature, the use of NBS for the bromination of similar heterocyclic compounds is a well-established alternative. The following protocol is based on the synthesis of the structurally related compound, 5-Bromo-8-methylquinoxaline, and is proposed as a viable alternative method.[2]
Proposed Experimental Protocol:
-
Dissolve 8-Methylquinoline in acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 60 °C) for an extended period (e.g., 16 hours).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with a suitable organic solvent such as ethyl acetate.
-
Remove any insoluble solids by filtration.
-
Wash the filtrate sequentially with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Expected Performance: Based on the synthesis of 5-Bromo-8-methylquinoxaline, this method might result in a lower yield (around 41%) compared to direct bromination.[2] However, NBS is often considered a milder and more selective brominating agent than elemental bromine, which could potentially lead to a cleaner reaction profile with fewer byproducts, simplifying purification.
Experimental Workflows
Caption: Comparative workflow diagrams for the synthesis of this compound.
Logical Relationship of Synthesis Strategies
Caption: Logical relationship of factors influencing the synthesis of this compound.
References
Comparative Analysis of 5-Bromo-8-methylquinoline in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 5-Bromo-8-methylquinoline's performance in biological assays. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document synthesizes information on structurally related quinoline derivatives and outlines experimental protocols to generate robust comparative data.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a member of this family, holds potential as a pharmacological agent. Investigations into its biological interactions are crucial for elucidating its mechanism of action and guiding further drug development. This guide offers a framework for assessing the cross-reactivity and biological effects of this compound in comparison to other relevant compounds.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C10H8BrN | PubChem |
| Molecular Weight | 222.08 g/mol | PubChem |
| CAS Number | 74316-55-5 | PubChem |
| Appearance | White to pale yellow crystalline powder | Alchemist-chem |
| Solubility | Slightly soluble in water | Alchemist-chem |
Comparative Cytotoxicity Analysis
Below is a summary of IC50 values for representative quinoline derivatives against various cancer cell lines. It is important to note that direct comparison requires testing this compound under identical experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-hydroxy-5-nitroquinoline (NQ) | Raji | Burkitt's lymphoma | ~5-10 fold lower than Clioquinol | [2] |
| Quinoline-based c-Met Inhibitor (Compound 11c) | HeLa | Cervical Cancer | 0.9 | [3] |
| Quinoline-based c-Met Inhibitor (Compound 13b) | HeLa | Cervical Cancer | Not specified, potent | [3] |
| Bosutinib | K562 | Chronic Myelogenous Leukemia | 0.02 - 0.04 | (Data from various public sources) |
| Lenvatinib | HCT-116 | Colorectal Carcinoma | 0.025 | (Data from various public sources) |
Cross-Reactivity Profiling: A Proposed Strategy
To thoroughly assess the selectivity of this compound, a broad cross-reactivity screening against a panel of kinases and receptors is essential. This "off-target" profiling is crucial for identifying potential side effects and understanding the compound's mechanism of action.[4][5]
Kinase Selectivity Profiling
A proposed workflow for determining the kinase inhibition profile of this compound is outlined below. This is critical as many quinoline derivatives have been identified as potent kinase inhibitors.[6]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. criver.com [criver.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-8-methylquinoline: A Guide for Laboratory Professionals
For immediate reference, 5-Bromo-8-methylquinoline should be treated as a hazardous chemical waste product. The core principle of disposal is to ensure that it is securely contained, clearly labeled, and transferred to an approved waste disposal facility in accordance with local, regional, and national regulations. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard and Disposal Summary
All personnel handling this compound must be familiar with its hazard profile and the required safety precautions. The following table summarizes key safety and disposal information.
| Parameter | Information | Citation |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.1 g/mol | [1] |
| Physical Form | Solid | [2] |
| Primary Hazards | Acute Oral Toxicity (Category 4) | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [3][4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling fine powders or there is a risk of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
2. Waste Categorization and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials. It should be segregated from other waste streams to await proper disposal.
3. Containment and Labeling:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should also be placed in the designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
5. Spill Management: In the event of a spill:
-
Immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbent material and spilled substance and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a detergent solution followed by water.[6]
6. Final Disposal:
-
The final disposal of this compound must be conducted by a licensed and approved waste disposal company.
-
It is imperative to consult and adhere to all local, regional, and national environmental regulations regarding hazardous waste disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling 5-Bromo-8-methylquinoline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of 5-Bromo-8-methylquinoline. The following procedural guidance is based on the safety data for structurally similar halogenated quinoline compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely to cause skin and eye irritation, and may be harmful if swallowed.[1][2][3][4][5][6] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound (weighing, transfers) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work in a certified chemical fume hood.[7] If not feasible, a NIOSH-approved respirator for organic vapors and particulates is recommended.[2] |
| Preparing solutions and conducting reactions | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | All operations should be performed in a certified chemical fume hood.[7] |
| Handling reaction workup and purification | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | All operations should be performed in a certified chemical fume hood. |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | A full-face respirator with cartridges for organic vapors and particulates is recommended.[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound, both in solid form and in solution, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.[4]
Disposal Plan
Waste Characterization:
-
All waste containing this compound, including contaminated labware, disposable PPE, and cleaning materials, must be treated as hazardous chemical waste.
Disposal Procedure:
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[4]
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of this compound, which informs the necessary handling precautions during a typical laboratory workflow.[8]
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid
-
Silver (I) Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a fume hood, dissolve 8-methylquinoline in concentrated sulfuric acid.
-
Add silver (I) sulfate and bromine to the reaction mixture.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction by pouring it into ice water.
-
Filter the resulting precipitate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by standard techniques such as recrystallization or column chromatography.
Visual Workflow for Donning and Doffing PPE
Caption: PPE Donning and Doffing Sequence.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. 5-bromoquinolin-8-ol - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

